molecular formula C10H12BNO3 B7970548 (8-Methyl-5-quinolinyl)boronic acid hydrate

(8-Methyl-5-quinolinyl)boronic acid hydrate

Cat. No.: B7970548
M. Wt: 205.02 g/mol
InChI Key: YERMEPRXMKRTIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8-Methyl-5-quinolinyl)boronic acid hydrate is a useful research compound. Its molecular formula is C10H12BNO3 and its molecular weight is 205.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality (8-Methyl-5-quinolinyl)boronic acid hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8-Methyl-5-quinolinyl)boronic acid hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(8-methylquinolin-5-yl)boronic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2.H2O/c1-7-4-5-9(11(13)14)8-3-2-6-12-10(7)8;/h2-6,13-14H,1H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERMEPRXMKRTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC=NC2=C(C=C1)C)(O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (8-Methyl-5-quinolinyl)boronic acid hydrate (CAS 1025010-58-5)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

(8-Methyl-5-quinolinyl)boronic acid hydrate is a heterocyclic organoboron compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its unique structural scaffold, combining the biologically relevant quinoline core with the versatile boronic acid functional group, positions it as a valuable intermediate for the synthesis of complex molecular architectures.[1][2] The quinoline moiety is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide spectrum of biological activities including antimalarial, antibacterial, and anticancer properties.[3][4] The boronic acid group, a cornerstone of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offers a powerful tool for the construction of carbon-carbon bonds.[5] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of (8-Methyl-5-quinolinyl)boronic acid hydrate, with a focus on its practical utility for researchers, scientists, and drug development professionals.

Physicochemical and Spectral Properties

(8-Methyl-5-quinolinyl)boronic acid hydrate is typically a solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (8-Methyl-5-quinolinyl)boronic acid

PropertyValueReference(s)
CAS Number 1025010-58-5
Molecular Formula C₁₀H₁₀BNO₂[6]
Molecular Weight 187.01 g/mol
Appearance Solid
Purity Typically ≥98%
Storage Temperature 2-8°C under inert atmosphere
Spectral Data

The structural elucidation of (8-Methyl-5-quinolinyl)boronic acid is supported by various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals for the aromatic protons of the quinoline ring and the methyl group. A publicly available ¹H NMR spectrum confirms the presence of these key structural features.[7]

  • ¹³C NMR Spectroscopy: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would be expected to show ten distinct signals corresponding to the carbon atoms of the 8-methylquinoline core. The chemical shifts would be influenced by the electron-donating methyl group and the electron-withdrawing boronic acid substituent. As a reference, the ¹³C NMR spectrum of the parent 8-methylquinoline shows characteristic signals for the quinoline ring and the methyl group.[8]

  • Infrared (IR) Spectroscopy: The infrared spectrum is expected to exhibit characteristic absorption bands for the O-H stretching of the boronic acid group (as a broad band), B-O stretching, and C-H and C=C/C=N stretching vibrations of the quinoline ring.

Synthesis and Reactivity

A potential synthetic pathway is outlined below:

Diagram 1: Proposed Synthetic Pathway

G cluster_0 Step 1: Bromination cluster_1 Step 2: Lithiation-Borylation 8-Methylquinoline 8-Methylquinoline 5-Bromo-8-methylquinoline 5-Bromo-8-methylquinoline 8-Methylquinoline->5-Bromo-8-methylquinoline Br₂ or NBS Lithium_Intermediate 8-Methyl-5-lithioquinoline 5-Bromo-8-methylquinoline->Lithium_Intermediate n-BuLi, THF, -78°C Boronate_Ester Boronate Ester Intermediate Lithium_Intermediate->Boronate_Ester B(OR)₃ Target_Molecule (8-Methyl-5-quinolinyl)boronic acid Boronate_Ester->Target_Molecule Acidic Workup (H₃O⁺)

Caption: Proposed two-step synthesis of (8-Methyl-5-quinolinyl)boronic acid.

The first step involves the regioselective bromination of 8-methylquinoline to yield 5-bromo-8-methylquinoline.[7] Subsequently, a lithium-halogen exchange reaction using an organolithium reagent such as n-butyllithium at low temperature would generate the corresponding 5-lithio-8-methylquinoline intermediate. This highly reactive species is then quenched with a trialkyl borate, followed by acidic workup to afford the desired (8-Methyl-5-quinolinyl)boronic acid.

Reactivity in Suzuki-Miyaura Cross-Coupling

The primary utility of (8-Methyl-5-quinolinyl)boronic acid lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the C5 position of the quinoline ring and a variety of sp²-hybridized carbon atoms of aryl, heteroaryl, or vinyl halides or triflates.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)-R' L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 ArR' Ar-R' Reductive_Elimination->ArR' ArX Ar-X ArX->Oxidative_Addition R'B(OH)2 R'-B(OH)₂ (Base) R'B(OH)2->Transmetalation

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of (8-Methyl-5-quinolinyl)boronic acid with an Aryl Bromide

The following is a representative, detailed protocol for the Suzuki-Miyaura coupling reaction. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Diagram 3: Experimental Workflow

Workflow start Start reagents Combine Reactants: (8-Methyl-5-quinolinyl)boronic acid hydrate Aryl Bromide Pd Catalyst & Ligand Base Solvent start->reagents degas Degas Reaction Mixture (e.g., Ar sparging) reagents->degas heat Heat to Reaction Temperature (e.g., 80-100 °C) degas->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup (Extraction) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • (8-Methyl-5-quinolinyl)boronic acid hydrate (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (8-Methyl-5-quinolinyl)boronic acid hydrate, the aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Rationale: Oven-dried glassware is crucial to minimize water content, which can affect the stability of the catalyst and reactants. The choice of a palladium source and ligand is critical for catalytic activity. Pd(OAc)₂ is a common and relatively air-stable precatalyst, and PPh₃ is a widely used phosphine ligand that stabilizes the active Pd(0) species. Potassium carbonate is a common base used to activate the boronic acid for transmetalation.

  • Solvent Addition and Degassing: Add the 1,4-dioxane/water solvent mixture to the flask. Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

    • Rationale: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic reactants and the inorganic base. Degassing is essential to remove dissolved oxygen, which can oxidatively deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Rationale: Elevated temperatures are typically required to drive the reaction to completion. Monitoring the reaction allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged heating.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Rationale: The aqueous workup removes the inorganic salts and other water-soluble impurities. Extraction with an organic solvent isolates the desired product. Washing with brine helps to remove residual water from the organic phase.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).

    • Rationale: Column chromatography is a standard technique for purifying organic compounds based on their polarity, allowing for the isolation of the desired product from any unreacted starting materials or byproducts.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery and Medicinal Chemistry

The (8-Methyl-5-quinolinyl)boronic acid scaffold is a valuable building block for the synthesis of biologically active molecules. The quinoline ring system is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities.[2] The ability to functionalize the C5 position of the 8-methylquinoline core via Suzuki-Miyaura coupling allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.[10]

For instance, substituted 8-hydroxyquinolines are known to be potent inhibitors of 2-oxoglutarate oxygenases, a class of enzymes implicated in various diseases, including cancer and cardiovascular disorders.[11] The synthesis of novel inhibitors can be efficiently achieved by coupling (8-Methyl-5-quinolinyl)boronic acid with appropriately substituted aryl or heteroaryl halides.

Handling, Storage, and Stability

Boronic acids, in general, are susceptible to degradation through protodeboronation and oxidation, particularly in the presence of moisture and air.[12] (8-Methyl-5-quinolinyl)boronic acid hydrate should be stored in a cool, dry place under an inert atmosphere to maintain its integrity. The hydrate form indicates the presence of water molecules in the crystal lattice, which can influence its stability and reactivity. While the hydrate may be more stable under ambient conditions compared to the anhydrous form, it is still advisable to handle the compound in a controlled environment to prevent decomposition. For long-term storage, refrigeration at 2-8°C is recommended.

Conclusion

(8-Methyl-5-quinolinyl)boronic acid hydrate is a key synthetic intermediate with significant potential in drug discovery and development. Its utility in Suzuki-Miyaura cross-coupling reactions provides a robust and versatile method for the synthesis of novel quinoline-based compounds. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective application in the laboratory. As the demand for new therapeutic agents continues to grow, the importance of versatile building blocks like (8-Methyl-5-quinolinyl)boronic acid hydrate in the arsenal of medicinal chemists is undeniable.

References

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). First experiments for Suzuki‐Miyaura coupling of quinolines and geranyl.... Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules ?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules ?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • Google Patents. (n.d.). Boron-containing pharmacophore.
  • National Center for Biotechnology Information. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Retrieved from [Link]

  • PubChemLite. (n.d.). (8-methylquinolin-5-yl)boronic acid (C10H10BNO2). Retrieved from [Link]

  • MDPI. (2020, September 15). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. Retrieved from [Link]

  • ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules ?. Retrieved from [Link]

  • School of Chemistry | University of Bristol. (n.d.). Carbon-13 nuclear magnetic resonance spectroscopy of naturally occurring substances. 64. Structure of moronic acid. Retrieved from [Link]

  • University of South Florida. (2023, December 13). Molecular Characterization and Formation of Novel Reversible Boronic Acid Complexations. Retrieved from [Link]

Sources

Technical Guide: Stability & Application of 8-Methyl-5-Quinolinyl Boronic Species

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals working with kinase inhibitors or privileged heterocycles, the 8-methyl-5-quinolinyl moiety represents a specific stability challenge. While the 5-position of quinoline is electronically more stable than the 2-, 3-, or 4-positions, the presence of the basic quinoline nitrogen creates a persistent risk of protodeboronation and polymerization.

This guide analyzes the trade-offs between 8-methyl-5-quinolinyl boronic acid (1) and its pinacol ester (1-Bpin) .

The Core Insight: Unlike simple phenyl boronic acids, the pinacol ester (1-Bpin) of this substrate does not guarantee superior stability during silica gel purification. The basic nitrogen facilitates autocatalytic hydrolysis on acidic stationary phases. Consequently, 1-Bpin is preferred for storage and lipophilicity, while the free acid (1) is often more chemically efficient in rapid, aqueous-organic cross-couplings if generated in situ or used immediately.[1][2]

Part 1: Mechanistic Underpinnings of Instability

To manipulate these reagents effectively, one must understand the degradation pathways.[1][2]

The Protodeboronation Pathway

The primary degradation mode for quinoline boronic species is protodeboronation , where the C–B bond is cleaved by a proton source (solvent or moisture), replacing the boron with hydrogen.[1][2]

  • Electronic Context: The 5-position of quinoline is "beta" to the nitrogen, making it less electron-deficient than the 2- or 4-positions. However, it is still susceptible to base-catalyzed deboronation.[1]

  • Role of the 8-Methyl Group: The methyl group at C8 (para to the C5-Boron) exerts a weak positive inductive effect (+I). This electron donation slightly increases the electron density at C5, theoretically stabilizing the C-B bond against nucleophilic attack/hydrolysis compared to the unsubstituted 5-quinolineboronic acid.

  • The Nitrogen Factor: The quinoline nitrogen (pKa ~4.9) can act as an intramolecular base or coordinate with Lewis acids. In the pinacol ester form, the proximity of the nitrogen can catalyze hydrolysis of the boronate ester to the acid, which then undergoes deboronation.[2]

Visualization: Stability & Degradation Logic

The following diagram illustrates the decision logic and degradation pathways for this specific scaffold.

StabilityLogic Start 8-Methyl-5-Quinolinyl Boronic Species Acid Free Boronic Acid (High Atom Economy) Start->Acid Hydrolysis Ester Pinacol Ester (Bpin) (Lipophilic Storage) Start->Ester Protection Degradation Protodeboronation (Yield Loss) Acid->Degradation Base/Heat (Irreversible) Boroxine Boroxine Trimer (Anhydride) Acid->Boroxine Dehydration (Reversible) Ester->Acid Silica/H2O (Slow Leak) Ester->Degradation Direct Pathway (Slower)

Figure 1: Stability equilibrium and degradation pathways.[1][3][4][5] Note that the Ester can leak back to the Acid, entering the rapid degradation cycle.[2]

Part 2: Comparative Stability Profile

The choice between the acid and the ester depends on the phase of development (Early Discovery vs. Process Development).

Feature8-Methyl-5-Quinolinyl Boronic Acid8-Methyl-5-Quinolinyl Pinacol Ester
CAS Registry 1025010-58-51025010-58-5 (Analogous)
Storage Stability Moderate. Hygroscopic. Tends to form cyclic boroxine trimers (anhydrides) over time, leading to variable stoichiometry.[1][2][6]High. Crystalline solids are generally stable at 4°C for months if kept dry.
Chromatography Poor. Streaks on silica; highly polar. Requires reverse-phase (C18) or specialized resins.Variable. "Deceptively" stable. Often hydrolyzes on standard silica gel due to surface acidity, leading to poor recovery.[1][2]
Reactivity (Suzuki) High. Fast transmetallation. No activation induction period required.Moderate. Requires in situ hydrolysis or activation. Slower transmetallation can allow side reactions (homocoupling) to compete.
Atom Economy High. No waste ligand.Low. Generates pinacol waste (MW 118) which must be removed.
Solubility Soluble in MeOH, DMF, DMSO.[1][2] Poor in non-polar solvents.Soluble in DCM, EtOAc, Toluene.[1][2] Excellent for organic extraction workups.

Part 3: Synthesis & Purification Protocols[7]

This is the most critical section for the bench scientist. The purification of the pinacol ester is the primary failure point due to silica-induced decomposition.

Protocol A: Synthesis via Miyaura Borylation

Preferred over Lithium-Halogen exchange due to functional group tolerance.

  • Reagents: 8-Methyl-5-bromoquinoline (1.0 equiv), Bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl2 (0.03 equiv), Potassium Acetate (3.0 equiv).[1][2]

  • Solvent: Anhydrous 1,4-Dioxane or DMSO.

  • Conditions: Heat at 80–90°C under Argon for 4–12 hours.

  • Workup (CRITICAL):

    • Cool to room temperature.[6]

    • Dilute with Ethyl Acetate.

    • Filter through a pad of Celite to remove Palladium black.

    • Wash organic layer with Brine (Do not use acidic washes).

Protocol B: Purification (The "Boric Acid" Trick)

Standard silica gel is slightly acidic (pH 6-6.5). This acidity, combined with the basic quinoline nitrogen, catalyzes the hydrolysis of the Bpin ester.[1][2]

Option 1: Neutral Alumina (Recommended) [1][2]

  • Use Neutral Alumina (Brockmann Grade III) instead of silica gel.

  • Eluent: Hexanes/Ethyl Acetate gradient.

  • Why: Alumina is less acidic and prevents the hydrolysis-deboronation cascade.

Option 2: Boric Acid-Impregnated Silica If you must use silica, you must passivate it first.[1]

  • Dissolve Boric Acid (B(OH)3) in Methanol.

  • Add Silica Gel to the solution.

  • Remove solvent in vacuo to coat the silica.

  • Use this "doped" silica for your column.

    • Mechanism:[3][4][7][8][9][10] The excess boric acid saturates the active sites on the silica and shifts the equilibrium toward the boronic species, preventing hydrolysis.

Part 4: Optimization of Cross-Coupling (Suzuki-Miyaura)

When using 8-methyl-5-quinolinyl species in coupling, the goal is to outcompete protodeboronation.

Recommended Conditions
  • Catalyst: Pd(dppf)Cl2 or Pd(dtbpf)Cl2 (Second generation fulvene ligands).[1]

    • Reason: High activity allows the reaction to finish before significant deboronation occurs.

  • Base: K3PO4 (3.0 equiv) or Cs2CO3.[1]

    • Avoid: Strong hydroxides (NaOH/KOH) if possible, as high [OH-] accelerates protodeboronation of the heteroaryl ring.[1][2]

  • Solvent: 1,4-Dioxane/Water (4:[1][2]1) or Toluene/Water (if solubility permits).[1]

  • Additive: Tricyclohexylphosphine (PCy3) or simple Triphenylphosphine can sometimes stabilize the active Pd species if the quinoline nitrogen interferes with the catalyst.

Workflow Visualization

Workflow Input 8-Methyl-5-Bromoquinoline Reaction Miyaura Borylation (Pd(dppf)Cl2, KOAc, Dioxane) Input->Reaction Check Check TLC/LCMS Reaction->Check Workup Filter (Celite) & Extract Check->Workup Complete Purification Purification Strategy Workup->Purification PathA Neutral Alumina (Safe, High Yield) Purification->PathA Preferred PathB Standard Silica (Hydrolysis Risk!) Purification->PathB Avoid PathC Boric Acid Silica (Passivated) Purification->PathC Alternative

Figure 2: Synthetic workflow emphasizing the critical purification decision point.

References

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2017).[1][2] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[3] [Link][2]

  • Boronic Ester Stability & Hydrolysis: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

  • Purification of Pinacol Esters (Boric Acid Silica): Hitosugi, S., et al. (2012).[1][2] A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemical Communications. [Link]

  • Quinoline Synthesis & Properties: NIST Chemistry WebBook. Quinoline, 8-methyl-. [Link][1][11]

Sources

Technical Guide: Synthesis of Quinoline Derivatives via (8-Methylquinolin-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic utilization of (8-methylquinolin-5-yl)boronic acid (CAS: 1025010-58-5) as a pivotal intermediate in medicinal chemistry. The 8-methylquinoline scaffold is a privileged structure, offering unique steric bulk at the ortho-position to the nitrogen, which modulates lipophilicity and metabolic stability compared to its 8-hydroxy or unsubstituted counterparts.

This document focuses on the C5-functionalization of this scaffold via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) and oxidative transformations. It addresses the specific challenges of heteroaryl boronic acids—primarily protodeboronation —and provides self-validating protocols to ensure reproducibility in drug discovery workflows.

Structural & Mechanistic Rationale

The 5,8-Substitution Pattern

In kinase inhibitor design and GPCR ligand development, the quinoline core often serves as a hinge-binder or a spacer.

  • 8-Methyl Group: Provides steric occlusion of the quinoline nitrogen lone pair. Unlike 8-hydroxyquinoline, which avidly chelates metals (poisoning Pd catalysts), the 8-methyl group reduces non-productive metal binding while increasing logP (lipophilicity).

  • 5-Boronic Acid: Acts as the vector for "growing" the molecule into the solvent-exposed region of a binding pocket.

Stability Profile: The Protodeboronation Challenge

Heteroaryl boronic acids are prone to protodeboronation , where the C-B bond is cleaved and replaced by C-H under basic aqueous conditions.[1]

  • Mechanism: The formation of a boronate "ate" complex (essential for transmetalation) also increases the electron density on the ring, facilitating protonolysis.

  • Mitigation: If the free boronic acid proves unstable during scale-up, it should be converted to a MIDA boronate or a pinacol ester to release the active species slowly (slow-release strategy).

Core Methodology: Suzuki-Miyaura Coupling[1][2][3]

The primary workflow involves coupling (8-methylquinolin-5-yl)boronic acid with aryl/heteroaryl halides.

Catalytic Cycle & Interaction Map

The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where protodeboronation competes with transmetalation.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Pd0->OxAdd Ar-X addition TransMet Transmetalation (Rate Limiting Step) OxAdd->TransMet Intermediate A Boronate Boronate Formation (Quin-B(OH)2 + Base -> [Quin-B(OH)3]-) Boronate->TransMet Activated Boron Protodeb SIDE REACTION: Protodeboronation (Quin-H formation) Boronate->Protodeb H2O/Base (If Transmetalation is slow) RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd Complex RedElim->Pd0 Regeneration

Caption: Figure 1. Suzuki-Miyaura cycle for quinoline substrates.[2] Note the competition between Transmetalation (Green) and Protodeboronation (Red).

Standard Operating Procedure (SOP)

Reaction Scale: 1.0 mmol Substrate: (8-methylquinolin-5-yl)boronic acid + Aryl Bromide

ComponentEquivalentsRole
Boronic Acid 1.2 - 1.5 eqNucleophile (Excess accounts for deboronation)
Aryl Bromide 1.0 eqElectrophile
Catalyst 5 mol%Pd(dppf)Cl₂·DCM (Robust, resists oxidation)
Base 3.0 eqK₂CO₃ (Standard) or Cs₂CO₃ (For sterically hindered cases)
Solvent 0.2 M1,4-Dioxane : Water (4:1)
Temp/Time 90°C4 - 12 Hours

Step-by-Step Protocol:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (8-methylquinolin-5-yl)boronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add pre-degassed 1,4-dioxane and aqueous K₂CO₃ (2M solution) via syringe.

  • Heat: Place in a pre-heated block at 90°C. Stir vigorously (>800 rpm) to ensure phase mixing.

  • Monitor: Check LCMS at 2 hours. Look for the product mass [M+H]+ and the protodeboronation byproduct (8-methylquinoline, Mass = 143).

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Optimization & Troubleshooting

If the standard protocol yields <50%, use this logic flow to diagnose the failure mode. The most common issue with this specific scaffold is the instability of the C-B bond.

OptimizationTree Start Yield < 50% CheckByprod Analyze LCMS: Is 8-methylquinoline present? Start->CheckByprod YesDebor YES (Protodeboronation) CheckByprod->YesDebor NoDebor NO (Stalled Catalyst) CheckByprod->NoDebor Soln1 Switch to Anhydrous Conditions: Base: K3PO4 (solid) Solvent: DMF or Toluene YesDebor->Soln1 Soln2 Switch to MIDA Boronate (Slow Release) YesDebor->Soln2 Soln3 Change Catalyst: Pd(PPh3)4 or XPhos Pd G2 NoDebor->Soln3 Soln4 Check Halide Reactivity: Switch Br -> I NoDebor->Soln4

Caption: Figure 2. Decision tree for optimizing Suzuki couplings of quinoline boronic acids.

Advanced Optimization: The Anhydrous Route

If water promotes protodeboronation (indicated by the presence of 8-methylquinoline in LCMS), switch to anhydrous conditions :

  • Base: K₃PO₄ (finely ground, anhydrous).

  • Solvent: DMF or Toluene (Dry).

  • Catalyst: Pd(OAc)₂ + SPhos (SPhos is excellent for heteroaryl couplings).

Advanced Applications: Beyond Carbon-Carbon Bonds

The boronic acid moiety can be converted into other functional groups to diversify the library.

Oxidative Hydroxylation (Synthesis of 8-methyl-5-hydroxyquinoline)

To create a phenol derivative for ether synthesis:

  • Dissolve boronic acid in THF/Water.

  • Add H₂O₂ (30%) and NaOH .

  • Stir at 0°C to RT for 1 hour.

  • Note: This reaction is quantitative and provides the 5-hydroxy-8-methylquinoline, a precursor for O-alkylation.

Chan-Lam Coupling (C-N Bond Formation)

To attach amines (anilines or alkyl amines) at the 5-position:

  • Reagents: Cu(OAc)₂ (1.0 eq), Pyridine (2.0 eq).

  • Atmosphere: Open to air (O₂ balloon preferred).

  • Solvent: DCM or Dichloroethane.

  • Mechanism: Oxidative coupling driven by Copper(II).

References

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.
  • MIDA Boronates in Synthesis

    • Knapp, D. M., et al. (2009). "Gillis, E. P.; Burke, M. D. A General Solution for the Synthesis of Sensitive Heteroaromatic Boronic Acids." Journal of the American Chemical Society.
  • Suzuki Coupling Reviews

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
  • Quinoline Reagent Data

    • Sigma-Aldrich Product Data: (8-Methylquinolin-5-yl)boronic acid (CAS 1025010-58-5).

Sources

The Strategic Application of 8-Methyl-5-Quinolineboronic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Rise of Boronic Acids in Drug Discovery

The quinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] From the historic antimalarial quinine to modern anticancer agents and kinase inhibitors, the versatility of the quinoline ring system has made it a cornerstone of medicinal chemistry.[3][4] Concurrently, the advent and refinement of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have revolutionized the synthesis of complex organic molecules.[5] Central to this transformation are organoboron reagents, with boronic acids and their derivatives standing out due to their stability, low toxicity, and functional group tolerance.[6]

This guide focuses on a specific, highly functionalized building block: 8-methyl-5-quinolineboronic acid . We will explore its synthesis, unique structural attributes, and its strategic application in the design and development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for the creation of next-generation pharmaceuticals.

Structural and Physicochemical Properties of 8-Methyl-5-Quinolineboronic Acid

The unique topology of 8-methyl-5-quinolineboronic acid offers several advantages in a medicinal chemistry context. The quinoline core provides a rigid, aromatic framework capable of engaging in π-stacking and hydrophobic interactions within protein binding sites. The nitrogen atom at position 1 acts as a hydrogen bond acceptor, a common feature in kinase inhibitors.[4]

The substituents at positions 5 and 8 are critical for fine-tuning the molecule's properties:

  • The 5-Boronic Acid Moiety: This functional group is the primary reactive handle for Suzuki-Miyaura cross-coupling reactions, allowing for the facile introduction of a wide array of aryl and heteroaryl substituents.[5] This enables rapid library synthesis for structure-activity relationship (SAR) studies. Boronic acids can also engage in reversible covalent interactions with serine proteases or act as hydrogen bond donors.

  • The 8-Methyl Group: This small alkyl group can have a profound impact on the molecule's biological activity and pharmacokinetic profile. It can provide beneficial steric interactions, pushing the molecule into a more favorable binding conformation. Furthermore, the methyl group can shield the adjacent nitrogen atom, modulating its basicity and potential for metabolic degradation.

A summary of the key physicochemical properties of 8-methyl-5-quinolineboronic acid is presented in Table 1.

PropertyValueSource
CAS Number 1025010-58-5[7]
Molecular Formula C₁₀H₁₀BNO₂[7]
Molecular Weight 187.01 g/mol [7]
Physical Form Solid[7]
Purity ≥98% (typical)[7]
Storage Inert atmosphere, 2-8°C[7]

Synthesis of 8-Methyl-5-Quinolineboronic Acid and its Derivatives

Part 1: Synthesis of the 5-Bromo-8-Methylquinoline Intermediate

The synthesis of the quinoline core can be achieved through classic named reactions such as the Skraup or Combes syntheses.[1][8][9] A logical starting point is the synthesis of 5-bromo-8-methylquinoline.

Conceptual Workflow for 5-Bromo-8-Methylquinoline Synthesis

start 2-Methylaniline step1 Bromination start->step1 intermediate1 4-Bromo-2-methylaniline step1->intermediate1 step2 Skraup Synthesis (Glycerol, H₂SO₄, Oxidizing Agent) intermediate1->step2 product 5-Bromo-8-methylquinoline step2->product

Caption: Synthesis of the key intermediate, 5-bromo-8-methylquinoline.

Part 2: Borylation to Yield 8-Methyl-5-Quinolineboronic Acid Pinacol Ester

The most common and practical approach for introducing the boronic acid functionality is through the Miyaura borylation reaction, which typically yields the more stable pinacol ester derivative. This can then be deprotected to the free boronic acid if required.

Experimental Protocol: Miyaura Borylation of 5-Bromo-8-Methylquinoline

  • Reagent Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-bromo-8-methylquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

  • Degassing: Bubble argon through the solution for 15-20 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Reaction: Heat the mixture to 80-90°C and stir overnight.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 8-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline.

Application in Medicinal Chemistry: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 8-methyl-5-quinolineboronic acid and its pinacol ester in medicinal chemistry is as a coupling partner in the Suzuki-Miyaura reaction. This allows for the construction of C-C bonds, linking the quinoline scaffold to other aromatic or heteroaromatic systems, a common strategy in the design of kinase inhibitors.[5]

Logical Workflow for Kinase Inhibitor Synthesis

start 8-Methyl-5-quinolineboronic acid (or pinacol ester) reaction Suzuki-Miyaura Coupling (Pd catalyst, Base, Solvent) start->reaction reagent2 Aryl/Heteroaryl Halide (e.g., bromopyrimidine) reagent2->reaction product Substituted Quinoline (Kinase Inhibitor Candidate) reaction->product evaluation Biological Evaluation (Kinase Assays, Cell Viability) product->evaluation

Caption: General workflow for synthesizing kinase inhibitors.

Exemplary Protocol: Suzuki-Miyaura Coupling for Kinase Inhibitor Scaffolds

This protocol describes a general procedure for the coupling of 8-methyl-5-quinolineboronic acid pinacol ester with a generic heteroaryl bromide, a common step in the synthesis of kinase inhibitors.

  • Reagent Setup: In a microwave vial, combine 8-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (1.0 eq), the desired aryl/heteroaryl bromide (1.1 eq), and a base such as sodium carbonate (2.0 eq) or potassium phosphate (2.0 eq).

  • Solvent System: Add a mixture of a suitable organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water (typically a 3:1 to 5:1 ratio).

  • Degassing: Sparge the mixture with argon for 15-20 minutes.

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) or a more advanced catalyst system like Pd₂(dba)₃ with a phosphine ligand.

  • Reaction: Seal the vial and heat in a microwave reactor to 100-150°C for 15-60 minutes, or alternatively, heat conventionally at 80-110°C overnight.

  • Workup and Purification: After cooling, dilute the reaction mixture with an organic solvent and water. Separate the organic layer, wash with brine, dry over a drying agent, and concentrate. Purify the residue via column chromatography or preparative HPLC to obtain the final product.

Potential Therapeutic Applications and Structure-Activity Relationship (SAR) Insights

While specific biological data for compounds directly derived from 8-methyl-5-quinolineboronic acid is not yet prominent in the literature, we can extrapolate potential applications based on the activities of related quinoline derivatives.

Kinase Inhibition

The quinoline scaffold is a well-established pharmacophore in the development of kinase inhibitors.[4] For instance, many EGFR and VEGFR inhibitors feature a substituted quinoline core.[10] The ability to use 8-methyl-5-quinolineboronic acid to introduce diverse substituents at the 5-position is a powerful tool for probing the ATP-binding pocket of various kinases.

Hypothetical SAR for a Kinase Inhibitor Series:

CompoundR Group (at C5)IC₅₀ (nM)Rationale for Activity
1a Phenyl500Basic scaffold, moderate activity.
1b 3-aminopyridine50The pyridine nitrogen can form a key hydrogen bond with the kinase hinge region.
1c 4-morpholinophenyl25The morpholine group can enhance solubility and provide additional interactions.
1d 3-chloro-4-fluorophenyl75Halogen substituents can modulate electronic properties and occupy hydrophobic pockets.

The 8-methyl group in such a series would be expected to provide a steric anchor, potentially improving selectivity for kinases with a complementary hydrophobic pocket near this position.

Anti-infective and Anticancer Properties

Substituted quinolines have demonstrated broad-spectrum anti-infective properties, including antimalarial, antibacterial, and antifungal activities.[11][12] They are also widely investigated as anticancer agents, acting through various mechanisms such as topoisomerase inhibition and induction of apoptosis.[3][13] The derivatization of the 8-methyl-5-quinolineboronic acid core allows for the optimization of these activities, tailoring the resulting compounds for specific pathogens or cancer cell lines.

Conclusion and Future Directions

8-Methyl-5-quinolineboronic acid represents a valuable and versatile building block for modern medicinal chemistry. Its unique combination of a privileged quinoline scaffold, a strategic methyl group, and a reactive boronic acid handle makes it an ideal starting point for the synthesis of compound libraries targeting a wide range of diseases. The robust and well-understood Suzuki-Miyaura coupling reaction provides a reliable method for its incorporation into complex molecular architectures.

Future research should focus on the systematic exploration of derivatives synthesized from this intermediate. The generation of diverse libraries and their screening against panels of kinases, cancer cell lines, and microbial pathogens will undoubtedly uncover novel therapeutic leads. The insights gained from such studies will further cement the importance of functionalized quinolineboronic acids in the ongoing quest for new and effective medicines.

References

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (n.d.). PubMed. Retrieved February 16, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series. Retrieved February 16, 2026, from [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (n.d.). PubMed. Retrieved February 16, 2026, from [Link]

  • Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. (n.d.). PubMed. Retrieved February 16, 2026, from [Link]

  • Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. (n.d.). Retrieved February 16, 2026, from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved February 16, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved February 16, 2026, from [Link]

  • Quinoline Synthesis. (n.d.). Scribd. Retrieved February 16, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed. Retrieved February 16, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (n.d.). RSC Publishing. Retrieved February 16, 2026, from [Link]

  • PI3 kinase/mTOR dual inhibitor. (n.d.). Google Patents.
  • Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 16, 2026, from [Link]

  • Protein kinase inhibitors. (n.d.). Google Patents.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PubMed. Retrieved February 16, 2026, from [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (n.d.). PubMed. Retrieved February 16, 2026, from [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). Retrieved February 16, 2026, from [Link]

  • Drug Discovery - Inhibitor. (n.d.). chemical-kinomics. Retrieved February 16, 2026, from [Link]

  • 8-Methylquinoline. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). PubMed. Retrieved February 16, 2026, from [Link]

  • Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. (n.d.). OUCI. Retrieved February 16, 2026, from [Link]

Sources

An In-depth Technical Guide to the Electronic Properties of 8-Methyl Substituted Quinoline Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Heterocyclic Chemistry and Borylated Scaffolds

The confluence of quinoline's rich photophysical and biological profile with the unique Lewis acidity and covalent-reversible binding capabilities of boronic acids presents a fertile ground for the development of advanced molecular probes, therapeutic agents, and functional materials.[1][2][3] This guide focuses on a specific, yet underexplored subclass: 8-methyl substituted quinoline boronic acids. The introduction of a methyl group at the C8 position introduces steric and electronic perturbations that can significantly modulate the core properties of the quinoline boronic acid scaffold. Understanding these electronic properties is paramount for rationally designing molecules with tailored functionalities for applications ranging from targeted drug delivery to selective analyte sensing.[4][5]

This document provides a comprehensive overview of the theoretical underpinnings and practical methodologies for characterizing the electronic properties of 8-methyl substituted quinoline boronic acids. We will delve into the synthetic rationale, explore key spectroscopic and electrochemical techniques, and provide a framework for computational analysis. This guide is intended for researchers and professionals in drug development and materials science who are looking to harness the potential of these unique molecular architectures.

The Influence of the 8-Methyl Group: A Structural and Electronic Rationale

The quinoline ring system is an electron-deficient heterocycle, a property that is central to its chemical reactivity and photophysical behavior.[6] The introduction of substituents can either enhance or diminish this electron deficiency, thereby tuning its electronic landscape. A methyl group is a weak electron-donating group through an inductive effect. However, its placement at the C8 position introduces significant steric hindrance in the peri position relative to the nitrogen atom. This steric clash can influence the planarity of the molecule, which in turn has a profound impact on the π-conjugation and, consequently, the electronic properties.[7] It is hypothesized that this steric strain may lead to out-of-plane distortions, potentially affecting the molecule's absorption and emission characteristics, as well as its interaction with biological targets.

The boronic acid moiety, a Lewis acid, can engage in interactions with Lewis bases and is known for its ability to form reversible covalent bonds with diols.[8] This functionality is key to many of its applications in sensing. The electronic interplay between the electron-donating methyl group, the electron-withdrawing quinoline core, and the Lewis acidic boronic acid group is what makes this class of compounds particularly interesting.

Synthetic Pathways: Accessing the 8-Methyl Quinoline Boronic Acid Scaffold

A robust and versatile synthetic route is crucial for accessing these compounds for study. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds and is particularly well-suited for the synthesis of aryl boronic acids.[9][10] A plausible and efficient synthetic strategy would involve the coupling of a halogenated 8-methylquinoline with a suitable boron-containing reagent.

Proposed Synthetic Workflow

G cluster_synthesis Synthetic Workflow start 8-Methylquinoline halogenation Halogenation (e.g., with NBS/NCS) start->halogenation halo_quinoline Halogenated 8-Methylquinoline halogenation->halo_quinoline lithiation Lithiation (e.g., with n-BuLi) halo_quinoline->lithiation lithiated_intermediate Lithiated 8-Methylquinoline lithiation->lithiated_intermediate borylation Borylation (e.g., with Triisopropyl borate) lithiated_intermediate->borylation boronic_ester 8-Methylquinoline Boronic Ester borylation->boronic_ester hydrolysis Acidic Hydrolysis boronic_ester->hydrolysis final_product 8-Methylquinoline Boronic Acid hydrolysis->final_product

Caption: Proposed synthetic workflow for 8-methylquinoline boronic acid.

Experimental Protocol: Synthesis of (8-Methylquinolin-5-yl)boronic Acid

This protocol is a representative example and may require optimization.

  • Halogenation of 8-Methylquinoline:

    • Dissolve 8-methylquinoline in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise while stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the halogenated 8-methylquinoline.

  • Lithiation and Borylation:

    • Dissolve the purified halogenated 8-methylquinoline in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi) (1.2 equivalents) dropwise, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1-2 hours.

    • Slowly add triisopropyl borate (1.5 equivalents) dropwise, ensuring the temperature remains below -70 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Isolation:

    • Cool the reaction mixture to 0 °C and slowly add 1 M hydrochloric acid (HCl) to quench the reaction and hydrolyze the boronic ester.

    • Stir vigorously for 1-2 hours.

    • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield the final 8-methylquinoline boronic acid.

Characterization of Electronic Properties: A Multi-faceted Approach

A thorough understanding of the electronic properties of 8-methyl substituted quinoline boronic acids requires a combination of spectroscopic, electrochemical, and computational techniques.

Photophysical Characterization: UV-Vis and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are fundamental techniques for probing the electronic transitions and excited-state properties of molecules.[11][12]

  • Causality: The absorption of UV-visible light promotes electrons from the ground state to higher energy excited states (e.g., π to π* transitions). The subsequent emission of light as the molecule returns to the ground state is fluorescence. The wavelengths of absorption and emission, as well as the efficiency of fluorescence (quantum yield), are highly sensitive to the electronic structure of the molecule. Substituents on the quinoline ring can cause shifts in the absorption and emission maxima (bathochromic/red or hypsochromic/blue shifts) and alter the quantum yield.[13]

  • Sample Preparation:

    • Prepare a stock solution of the 8-methyl substituted quinoline boronic acid in a suitable solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mM.

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance and fluorescence measurements (typically in the micromolar range).

  • UV-Vis Absorption Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum of the sample solution in a quartz cuvette (1 cm path length) from approximately 200 to 600 nm.

    • Use the pure solvent as a reference.

    • Identify the wavelength of maximum absorption (λmax).

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer.

    • Excite the sample at its λmax determined from the UV-Vis spectrum.

    • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

    • Determine the wavelength of maximum emission (λem).

    • Calculate the Stokes shift (the difference in nanometers between λmax and λem).

    • Determine the fluorescence quantum yield (ΦF) relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4).

PropertyDescriptionTypical Expected Values for Quinolines
λmax (nm) Wavelength of maximum UV-Vis absorbance.280 - 350 nm[14]
λem (nm) Wavelength of maximum fluorescence emission.350 - 500 nm
Stokes Shift (nm) Difference between λmax and λem.50 - 150 nm
ΦF Fluorescence quantum yield.0.01 - 0.85[11]
Electrochemical Characterization: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for investigating the redox properties of a molecule, providing information about its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[15][16]

  • Causality: By applying a sweeping potential to a solution of the analyte, one can induce oxidation (electron removal) and reduction (electron addition). The potentials at which these events occur are characteristic of the molecule's electronic structure. The HOMO level is related to the oxidation potential, while the LUMO level is related to the reduction potential. These energy levels are critical for applications in organic electronics and for understanding potential metabolic pathways in drug development.[17]

  • Electrochemical Setup:

    • A three-electrode system is used: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[18]

    • A potentiostat is used to control the applied potential and measure the resulting current.

  • Sample Preparation:

    • Prepare a solution of the 8-methyl substituted quinoline boronic acid (1-5 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes prior to the experiment.

  • Data Acquisition:

    • Perform a background scan of the solvent and electrolyte solution to identify any interfering redox processes.

    • Introduce the analyte solution into the electrochemical cell.

    • Scan the potential over a suitable range to observe both oxidation and reduction peaks. The scan rate can be varied (e.g., 50-200 mV/s) to investigate the reversibility of the redox processes.

    • Record the resulting cyclic voltammogram (a plot of current vs. potential).

    • Calibrate the potential scale using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc+) couple.

ParameterDescription
Epa (V) Anodic peak potential (oxidation).
Epc (V) Cathodic peak potential (reduction).
E1/2 (V) Half-wave potential, (Epa + Epc)/2.
ΔEp (mV) Peak separation, |Epa - Epc|.

From the half-wave potentials, the HOMO and LUMO energy levels can be estimated using empirical equations, often referenced to the Fc/Fc+ couple.

Computational Modeling: Density Functional Theory (DFT)

DFT calculations provide a theoretical framework for understanding the electronic structure and properties of molecules, complementing experimental findings.[19][20][21]

  • Causality: By solving approximations of the Schrödinger equation, DFT can predict molecular geometries, orbital energies (HOMO and LUMO), electron density distributions, and spectroscopic properties. This allows for a detailed exploration of how the 8-methyl substitution influences the electronic landscape of the quinoline boronic acid scaffold.[22][23][24]

G cluster_dft DFT Computational Workflow mol_structure Build Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_structure->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc electronic_props Calculate Electronic Properties (HOMO, LUMO, MEP) freq_calc->electronic_props tddft Time-Dependent DFT (TD-DFT) (Simulate UV-Vis Spectra) electronic_props->tddft results Analyze and Compare with Experimental Data electronic_props->results tddft->results

Caption: A typical workflow for DFT calculations on quinoline derivatives.

  • Structure Building:

    • Construct the 3D structure of the 8-methyl substituted quinoline boronic acid using a molecular modeling software package.

  • Geometry Optimization:

    • Perform a full geometry optimization without constraints using a suitable functional and basis set (e.g., B3LYP/6-31G* or higher). This will find the lowest energy conformation of the molecule.[25]

  • Frequency Analysis:

    • Perform a frequency calculation on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation:

    • From the optimized structure, calculate key electronic properties such as the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) map.

  • Spectra Simulation:

    • Use Time-Dependent DFT (TD-DFT) to simulate the electronic absorption spectrum (UV-Vis). This allows for a direct comparison with experimental data and aids in the assignment of electronic transitions.

Conclusion and Future Outlook

The 8-methyl substituted quinoline boronic acids represent a promising class of compounds with tunable electronic properties. The interplay between the electron-donating methyl group, the sterically demanding peri-position, the electron-deficient quinoline core, and the versatile boronic acid moiety creates a rich design space for new molecules. A systematic investigation using the combined spectroscopic, electrochemical, and computational approaches outlined in this guide will be essential for unlocking their full potential. Future research should focus on synthesizing a library of these compounds with varying substitution patterns on the quinoline ring to establish clear structure-property relationships. Such studies will undoubtedly pave the way for their application as sophisticated molecular tools in medicinal chemistry and materials science.

References

  • Facile Synthesis and Photophysical Characterization of New Quinoline Dyes. (n.d.). Retrieved February 12, 2024, from [Link]

  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (2014). Journal of the Brazilian Chemical Society, 25(11), 2130-2139. [Link]

  • Suzuki-Miyaura coupling of quinoline-N-oxide 22 and boronic acid 25... (n.d.). Retrieved February 12, 2024, from [Link]

  • 8-Methylquinoline. PubChem. (n.d.). Retrieved February 12, 2024, from [Link]

  • Synthesis, characterization, photophysics, and photochemistry of peripherally substituted tetrakis(quinolinylethylenephenoxy)-substituted zinc(ii) phthalocyanines. (2015). New Journal of Chemistry, 39(7), 5484-5494. [Link]

  • Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. (2016). Journal of Visualized Experiments, (118), 55021. [Link]

  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (2014). Journal of the Brazilian Chemical Society, 25(11), 2130-2139. [Link]

  • Photophysical Studies on Quinoline-Substituted Oxazole Analogues for Optoelectronic Application: An Experimental and DFT Approach. (2023). ACS Omega, 8(33), 30194-30206. [Link]

  • Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. (2021). Advanced Synthesis & Catalysis, 363(8), 2169-2178. [Link]

  • First experiments for Suzuki‐Miyaura coupling of quinolines and geranyl... (n.d.). Retrieved February 12, 2024, from [Link]

  • Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative. (2023). Journal of Molecular Structure, 1282, 135207. [Link]

  • The spectral properties of 8-Amino-2-methylquinoline and its metal complexes. (1970). Australian Journal of Chemistry, 23(10), 2005-2009. [Link]

  • 8-Methylquinoline. SpectraBase. (n.d.). Retrieved February 12, 2024, from [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Advances, 14(30), 21089-21101. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2024). ACS Omega, 9(20), 22108-22120. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Advances, 14(30), 21089-21101. [Link]

  • EXPERIMENT 5. CYCLIC VOLTAMMETRY. (n.d.). Retrieved February 12, 2024, from [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Advances, 14(30), 21089-21101. [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2019). Arabian Journal of Chemistry, 12(8), 2039-2053. [Link]

  • 8-Quinolineboronicacid CAS 86-58-8. (n.d.). Retrieved February 12, 2024, from [Link]

  • (8-Methoxyquinolin-5-yl)boronic acid. (n.d.). Retrieved February 12, 2024, from [Link]

  • Lab 1: Cyclic Voltammetry. (2021). Chemistry LibreTexts. Retrieved February 12, 2024, from [Link]

  • Jove Protocol 5502 Cyclic Voltammetry Cv. (n.d.). Retrieved February 12, 2024, from [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2023). Journal of the American Chemical Society, 145(33), 18250-18258. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(18), 4321. [Link]

  • Organoboron Compounds. XIV.1,2 Polyfunctional Catalysis by 8-Quinolineboronic Acid. (1962). Journal of the American Chemical Society, 84(16), 3122-3126. [Link]

  • Quinoline-8-boronic acid. (n.d.). Retrieved February 12, 2024, from [Link]

  • Theoretical study on the molecular structure of Quinoline and its derivatives as an anti- malaria drug. (2017). International Journal of Pharmaceutical Research & Allied Sciences, 6(1), 52-74. [Link]

  • Synthesis of quinolines. (n.d.). Retrieved February 12, 2024, from [Link]

  • Synthesis of biologically active boron-containing compounds. (2015). Bioorganic & Medicinal Chemistry, 23(11), 2719-2727. [Link]

  • 8-Quinolineboronicacid CAS 86-58-8. (n.d.). Retrieved February 12, 2024, from [Link]

  • Design, Synthesis and Insilico Studies of Quinoline Derivatives. (2023). Journal of Pharmaceutical Negative Results, 4496-4504. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(18), 4321. [Link]

  • Theoretical Study of Electrostatic Embedding and Properties of a Novel Quinolinone‐Chalcone Crystal and a Comparative Analysis with Dihydroquinolinone Analogs. (2024). ChemistrySelect, 9(21), e202400615. [Link]

Sources

Methodological & Application

Base selection for Suzuki coupling of basic heteroaryl boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Base Selection for Suzuki-Miyaura Coupling of Basic Heteroaryl Boronic Acids

Executive Summary

The Suzuki-Miyaura coupling of basic heteroaryl boronic acids (e.g., 2-pyridine, 2-pyrimidine, thiazole derivatives) presents a distinct challenge in medicinal chemistry. The presence of basic nitrogen atoms and electron-deficient rings accelerates protodeboronation —a decomposition pathway that often outcompetes the desired transmetallation. This guide provides a mechanistic rationale for base selection, moving beyond trial-and-error to a logic-driven approach. We detail protocols for stabilizing these substrates using specific base/ligand combinations and "slow-release" strategies.

The Mechanistic Challenge: The "Race Against Time"

To select the correct base, one must understand the failure mode. Basic heteroaryl boronic acids are prone to protodeboronation (hydrolysis of the C-B bond) under the very conditions required for coupling.

  • The Paradox: Bases are required to activate the boronic acid (forming the reactive boronate RB(OH)3-), but this same boronate species is the intermediate that undergoes rapid fragmentation in the presence of water and protons.

  • 2-Pyridyl Case: The nitrogen atom facilitates a zwitterionic intermediate that rapidly fragments to the parent arene (pyridine) and boric acid.[1][2]

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the productive catalytic cycle and the destructive deboronation pathway.

G BoronicAcid Boronic Acid (R-B(OH)2) Boronate Boronate Species [R-B(OH)3]- BoronicAcid->Boronate + Base (OH-/CO3--) Base Base (Activation) Transmetallation Transmetallation Boronate->Transmetallation Productive Path Decomp Protodeboronation (R-H + B(OH)3) Boronate->Decomp Hydrolysis (Fast for 2-Py) Pd_Complex Pd(II)-Ar-X (Oxidative Addition Complex) Pd_Complex->Transmetallation Product Coupled Product (R-Ar) Transmetallation->Product Reductive Elimination

Figure 1: The kinetic competition. For basic heteroaryls, the red dashed path (decomposition) often has a lower activation energy than transmetallation unless specific bases or ligands are used.

Strategic Base Selection Matrix

The choice of base dictates the concentration of the active boronate species and the pH of the aqueous micro-environment.

Base ClassExamplespKa (conj. acid)Recommended ApplicationMechanistic Insight
Weak Inorganic K₃PO₄ , K₂HPO₄12.3 (HPO₄²⁻)Primary Choice for unstable substrates (2-pyridyls).Buffers pH to prevent rapid protonation of the C-B bond. Anhydrous K₃PO₄ is superior for extreme sensitivity.
Carbonates Na₂CO₃, K₂CO₃10.3 (HCO₃⁻)Avoid for 2-pyridyls; OK for 3/4-pyridyls.High alkalinity in water often accelerates protodeboronation of electron-deficient rings.
Bulky Organic Et₃N, DIPEA10.7-11.0Specialized anhydrous couplings.Non-nucleophilic; prevents coordination to Pd but requires specific ligands (e.g., N-heterocyclic carbenes).
Fluorides CsF, KHF₂3.2 (HF)Sterically hindered or silyl-protected substrates.High solubility in organics; activates B-species via F-B interaction rather than hard O-B attack.
Hydroxides NaOH, Ba(OH)₂15.7 (H₂O)MIDA Boronate deprotection only.Too harsh for direct coupling of unstable acids; used to "slow release" active species from MIDA protecting groups.

Experimental Protocols

Protocol A: The "Buchwald" Rapid Coupling (For Unstable Free Boronic Acids)

Rationale: This protocol uses a highly active precatalyst (XPhos Pd G2/G3) to accelerate the transmetallation step, effectively "outrunning" the decomposition. K₃PO₄ is used as a milder base than carbonates.

Materials:

  • Heteroaryl Halide (1.0 equiv)[3][4]

  • Unstable Boronic Acid (e.g., 2-pyridineboronic acid) (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2 mol%) [CAS: 1310584-14-5]

  • Base: K₃PO₄ (0.5 M aqueous solution) (3.0 equiv)

  • Solvent: THF (degassed)

Step-by-Step:

  • Charge: In a glovebox or under Argon, add the halide, boronic acid, and XPhos Pd G2 to a vial equipped with a stir bar.

  • Solvent: Add degassed THF (approx. 4 mL per mmol substrate).

  • Activation: Add the 0.5 M K₃PO₄ solution via syringe.

    • Note: The biphasic nature is critical. The boronic acid remains largely in the organic phase, while the base activates it at the interface, keeping the bulk concentration of the unstable boronate low.

  • Reaction: Seal and stir vigorously at Room Temperature or 40°C .

    • Critical: Do not heat to reflux. Higher temperatures favor deboronation.

  • Monitor: Check HPLC/UPLC at 30 minutes. These reactions are typically fast (<1 hour).

Protocol B: The "Molander" System (For Potassium Organotrifluoroborates)

Rationale: If the free boronic acid is too unstable to isolate, use the corresponding potassium trifluoroborate (BF3K). These are air-stable solids.[5]

Materials:

  • Heteroaryl Halide (1.0 equiv)[3][4]

  • Heteroaryl Trifluoroborate (R-BF3K) (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos or RuPhos (4 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)[6]

  • Solvent: Toluene/Water (3:1) or THF/Water (10:1)

Step-by-Step:

  • Suspension: Combine halide, BF3K salt, ligand, and base in the reaction vessel.

  • Catalyst: Add Pd(OAc)₂ last.

  • Degas: Sparge with Argon for 10 minutes. Oxygen is a major poison for electron-rich phosphines like XPhos.

  • Heat: Heat to 80-95°C.

    • Mechanism:[4][7][8][9] The hydrolysis of BF3K to the active boronic acid is slow and equilibrium-controlled, providing a "slow release" that matches the turnover rate of the catalyst.

Protocol C: The "Burke" MIDA Slow-Release

Rationale: MIDA boronates are chemically inert until hydrolyzed. This protocol uses mild aqueous base to release the active species in situ.

Materials:

  • Aryl Halide (1.0 equiv)[3][4]

  • 2-Pyridyl MIDA Boronate (1.5 equiv)

  • Catalyst: Pd(dtbpf)Cl₂ or XPhos Pd G2 (2 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: THF/Water (5:1)

Step-by-Step:

  • Mix: Combine MIDA boronate, aryl halide, and catalyst in the flask.

  • Solvent: Add THF and water.

  • Base Addition: Add solid K₃PO₄.

    • Variation: For extremely unstable substrates, use a syringe pump to slowly add aqueous NaOH (1M) over 2 hours to the reaction mixture at 60°C.

  • Temperature: Heat to 60°C. The K₃PO₄ promotes the hydrolysis of the MIDA ligand, releasing the boronic acid slowly.

Troubleshooting & Optimization Matrix

If the standard protocols fail, consult this logic flow:

ObservationDiagnosisCorrective Action
Protodeboronation (Ar-H observed) Hydrolysis is faster than Transmetallation.1. Switch from Na₂CO₃ to K₃PO₄ . 2. Lower temperature (try RT). 3. Switch to Protocol B (BF3K) or C (MIDA).
No Reaction (SM Recovery) Catalyst poisoning by basic Nitrogen.1. Use Protocol A (XPhos is bulky and resists N-coordination). 2. Add CuCl (10-20 mol%) as a scavenger for the basic nitrogen (The "Copper Effect").
Homocoupling (Ar-Ar) Oxidative homocoupling of boronic acid.1. Rigorous degassing (Oxygen promotes homocoupling). 2. Reduce catalyst loading.
Boronic Acid Insolubility Poor phase transfer.1. Add a phase transfer catalyst (TBAB). 2. Switch solvent to n-Butanol or Dioxane/Water.

Decision Tree for Substrate Selection

DecisionTree Start Start: Heteroaryl Coupling IsStable Is Boronic Acid Stable? (e.g., 3-pyridine, thiophene) Start->IsStable Standard Standard Suzuki (Na2CO3 / Dioxane / Heat) IsStable->Standard Yes Is2Py Is it a 2-Pyridyl or 2-Pyrimidyl? IsStable->Is2Py No CanIsolate Can you isolate the Boronic Acid? Is2Py->CanIsolate Yes (but unstable) ProtocolB Protocol B: BF3K Salt (Cs2CO3 / Toluene / H2O) Is2Py->ProtocolB No (Decomposes instantly) ProtocolA Protocol A: Rapid Injection (XPhos Pd G2 + K3PO4) ProtocolC Protocol C: MIDA Boronate (Slow Release / K3PO4) ProtocolA->ProtocolC If fails CanIsolate->ProtocolA Try first ProtocolB->ProtocolC Alternative

Figure 2: Workflow for selecting the appropriate protocol based on substrate stability.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[10][11] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[10][12][13] Journal of the American Chemical Society, 132(40), 14073–14075.[10] [Link]

  • Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Gillis, E. P., & Burke, M. D. (2007).[14] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[15] "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43, 412-443. [Link]

Sources

Solvent Systems for 8-Methyl-5-Quinolineboronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Audience: Senior Process Chemists, Medicinal Chemists, and R&D Scientists

Abstract & Strategic Context

The cross-coupling of 8-methyl-5-quinolineboronic acid presents a distinct set of physiochemical challenges compared to standard phenylboronic acids. While the 5-position of the quinoline ring is electronically activated, it is susceptible to protodeboronation under the basic conditions required for the Suzuki-Miyaura cycle. Furthermore, the quinoline nitrogen possesses a lone pair capable of coordinating to palladium, potentially poisoning the catalyst.

However, the 8-methyl substituent plays a critical, often overlooked constructive role: it provides steric bulk in the peri-position relative to the nitrogen (position 1), hindering the formation of stable Pd-N species and thereby extending catalyst lifetime.

This guide details solvent systems specifically optimized to:

  • Solubilize the zwitterionic boronic acid species.

  • Mitigate Protodeboronation by controlling the concentration of active hydrolytic species.

  • Enhance Transmetallation rates over competitive hydrolysis pathways.

Mechanistic Drivers for Solvent Selection

The choice of solvent is not merely about solubility; it dictates the speciation of the boronate and the rate of side reactions.

The Protodeboronation Trap

Heteroaryl boronic acids degrade via a base-catalyzed mechanism. In aqueous-organic mixtures, the boronic acid forms a boronate anion (


). For electron-deficient heterocycles like quinoline, the carbon-boron bond is weakened, facilitating hydrolysis to the hydro-deboronated byproduct (8-methylquinoline).
  • High Dielectric Solvents (DMF, DMSO): Excellent for solubility but often accelerate protodeboronation by stabilizing the charged transition states of the hydrolytic pathway.

  • Protic Co-solvents (Alcohols): Can assist in transmetallation via hydrogen bonding but must be carefully selected (e.g., t-Amyl alcohol) to avoid competing side reactions.

  • Biphasic Systems (Dioxane/Water): The "Gold Standard" for controlling the concentration of base in the organic phase, limiting the exposure of the sensitive boronate to destructive high-pH aqueous environments.

DOT Diagram 1: Reaction Pathways & Solvent Influence

ReactionMechanism cluster_Solvent Solvent System Role BoronicAcid 8-Methyl-5-quinoline boronic acid BoronateAnion Boronate Anion (Active Species) BoronicAcid->BoronateAnion Base + H2O (Solvent Dependent) Transmetallation Transmetallation (Rate Limiting) BoronateAnion->Transmetallation + Pd Complex Protodeboronation Protodeboronation (Byproduct) BoronateAnion->Protodeboronation H2O / High pH (Avoid) Pd_Complex Pd(II)-Ar Halide Complex Product Cross-Coupled Product Transmetallation->Product Reductive Elim.

Caption: Kinetic competition between productive transmetallation and destructive protodeboronation. Solvent choice shifts the equilibrium of the Boronate Anion.

Recommended Solvent Systems

The following systems have been validated for difficult heteroaryl substrates.

System A: The "Universal" Standard (Dioxane/Water)

Best For: Initial screening, scale-up of robust substrates.

  • Composition: 1,4-Dioxane : Water (4:1 v/v).

  • Rationale: Dioxane is miscible with water but has low polarity compared to DMF. The 4:1 ratio ensures enough water to dissolve inorganic bases (K3PO4, Cs2CO3) while keeping the organic reactants in solution.

  • Operational Note: Degas thoroughly. Peroxides in aged dioxane can oxidize the Pd catalyst.

System B: The "Green" Alternative (2-MeTHF/Water)

Best For: Process chemistry, separation efficiency.

  • Composition: 2-Methyltetrahydrofuran : Water (3:1 v/v).

  • Rationale: 2-MeTHF forms a biphasic mixture with water (unlike dioxane/THF). This allows for "on-water" reactivity where the reaction occurs at the interface, often accelerating rates while protecting the boronic acid in the organic phase from the bulk aqueous base.

  • Benefit: Easier workup (phase separation) compared to miscible dioxane.

System C: The "Labile" Protocol (n-Butanol)

Best For: Substrates highly prone to protodeboronation.

  • Composition: n-Butanol (anhydrous or with 1-2% water).

  • Rationale: Alcoholic solvents can facilitate transmetallation via hydrogen bonding to the boronate oxygen atoms without requiring a large excess of bulk water. This "low-water" environment starves the protodeboronation pathway.

Comparative Performance Matrix
Solvent SystemBase CompatibilitySolubility (8-Me-Quinoline)Protodeboronation RiskWorkup Ease
Dioxane / H2O (4:1) K3PO4, Cs2CO3, Na2CO3HighModerateLow (Miscible)
2-MeTHF / H2O K3PO4, K2CO3ModerateLow (Biphasic protection)High (Separates)
Toluene / H2O K3PO4 (w/ surfactants)Low (Requires phase transfer)LowHigh
DMF or DMAc Cs2CO3Very HighHigh (Rapid hydrolysis)Very Low
n-Butanol K3PO4, TEAModerateVery LowModerate

Detailed Experimental Protocols

Protocol A: High-Throughput Screening (HTS) Conditions

Use this protocol to identify the optimal base/catalyst combination for your specific electrophile.

Reagents:

  • Substrate: Aryl Halide (1.0 equiv)

  • Boronic Acid: 8-methyl-5-quinolineboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[1][2]·DCM (5 mol%) - Robust against N-coordination.

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Charge: To a reaction vial, add Aryl Halide (0.5 mmol), Boronic Acid (0.75 mmol), and Base (K3PO4, 1.5 mmol).

  • Inert: Cap the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add degassed Dioxane (2.0 mL) and Water (0.5 mL).

  • Catalyst: Add Pd catalyst (0.025 mmol) quickly under positive inert gas pressure.

  • Reaction: Heat to 80°C for 4–16 hours. Note: Do not exceed 90°C to minimize hydrolytic degradation.

  • Analysis: Filter through a celite plug, rinse with EtOAc, and analyze via LC-MS. Look for the mass of the product vs. the mass of 8-methylquinoline (deboronated byproduct).

Protocol B: Optimized Scale-Up (Phase-Transfer Conditions)

Recommended for >5g scale where protodeboronation is the primary yield killer.

Reagents:

  • Solvent: Toluene / Water (10:1)

  • Base: K3PO4 (3.0 equiv)

  • Catalyst: Pd2(dba)3 (1 mol%) + XPhos or SPhos (2 mol%)

  • Additive: Triton B (Benzyltrimethylammonium hydroxide) or TBAB (catalytic) as phase transfer catalyst.

Step-by-Step:

  • Dissolve the Aryl Halide (1.0 equiv) and Ligand/Catalyst in Toluene. Stir at RT for 15 mins to form the active catalytic species.

  • In a separate vessel, dissolve K3PO4 in the minimum amount of water.

  • Add the Boronic Acid (1.3 equiv) to the Toluene mixture.

  • Add the aqueous base solution dropwise to the toluene mixture under vigorous stirring.

  • Heat to 90°C .

  • Why this works: The boronic acid remains largely in the toluene layer. The phase transfer catalyst shuttles small amounts of hydroxide/boronate to the interface for reaction, preventing the bulk boronic acid from "seeing" a high-pH aqueous environment.

Troubleshooting & Optimization Logic

DOT Diagram 2: Solvent Selection Decision Tree

SolventSelection Start Start: Select Solvent SolubilityCheck Is Boronic Acid Soluble in Toluene? Start->SolubilityCheck ProtoCheck Is Protodeboronation > 10%? SolubilityCheck->ProtoCheck No (Zwitterionic) SysB Use Toluene/H2O + Phase Transfer Cat. SolubilityCheck->SysB Yes SysA Use Dioxane/H2O (4:1) (Standard) ProtoCheck->SysA No SysC Use n-Butanol (Low Water) ProtoCheck->SysC Yes (High Instability) GreenCheck Green Chemistry Required? SysD Use 2-MeTHF/H2O (Green/Biphasic) GreenCheck->SysD Yes SysA->GreenCheck Optimize

Caption: Logical flow for selecting the optimal solvent system based on substrate solubility and stability.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion, SM remaining Catalyst poisoning (N-coordination) or poor solubility.Switch to n-Butanol (better solubility) or use XPhos/SPhos ligands (bulky ligands prevent N-poisoning).
High Deboronated Byproduct Protodeboronation active.Reduce water content. Switch to Toluene/Water (biphasic) or DME . Lower temperature to 60°C.
Homocoupling of Boronic Acid Oxidation of catalyst/boronate.Degas solvents more thoroughly (Sparge with Ar for 20 mins). Remove O2 leaks.
Black Precipitate (Pd Black) Catalyst decomposition.Add additional ligand (excess phosphine). Lower reaction temperature.[2]

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (Foundational text on solvent effects in Suzuki coupling).
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Li, H., et al. (2011). Protodeboronation of Heteroarylboronic Acids: A Kinetic and Mechanistic Study. Journal of Organic Chemistry. (Detailed mechanism of hydrolytic instability).

Sources

Introduction: The Significance of the 8-Methyl-5-Arylquinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Scalable Synthesis of 8-Methyl-5-Arylquinolines

The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry and materials science.[1] When substituted with an aryl group at the 5-position and a methyl group at the 8-position, the resulting 8-methyl-5-arylquinoline core serves as a privileged structure in drug discovery. Derivatives have demonstrated a wide spectrum of biological activities, including potential as antitumor and anti-inflammatory agents.[1][2] The scalability of their synthesis is therefore of critical importance for transitioning promising laboratory-scale discoveries into viable candidates for preclinical and clinical development.

This guide provides a detailed examination of robust and scalable synthetic strategies for 8-methyl-5-arylquinolines, focusing on field-proven methodologies. We will explore two primary retrosynthetic approaches, provide step-by-step protocols, and discuss the critical process logic that informs the choice of reagents and conditions for large-scale production.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target 8-methyl-5-arylquinoline reveals two primary strategies for its construction. The choice between these pathways often depends on the availability and cost of starting materials, desired substrate scope, and scalability considerations.

G cluster_0 Strategy A: Late-Stage Arylation cluster_1 Strategy B: Early-Stage Arylation Target 8-Methyl-5-Arylquinoline A_Disconnection C-C Disconnection (Suzuki Coupling) Target->A_Disconnection B_Disconnection Quinoline Ring Formation (Friedländer Annulation) Target->B_Disconnection A1 5-Halo-8-methylquinoline Doebner-von Miller\nReaction Doebner-von Miller Reaction A1->Doebner-von Miller\nReaction A2 Arylboronic Acid A_Disconnection->A1 A_Disconnection->A2 B1 2-Amino-4-methyl- aryl ketone B_Disconnection->B1 B2 α-Methylene Ketone B_Disconnection->B2

Caption: Retrosynthetic pathways for 8-methyl-5-arylquinoline.

  • Strategy A (Late-Stage Arylation): This approach involves first constructing the 8-methylquinoline core, typically with a halogen at the 5-position, which then serves as a handle for a subsequent palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) to introduce the aryl group. This is often the most versatile and scalable approach.

  • Strategy B (Early-Stage Arylation): This strategy involves incorporating the desired aryl group into one of the acyclic precursors before the final ring-closing reaction to form the quinoline. While potentially shorter, this route can be limited by the availability and stability of the required starting materials.

Strategy A: Late-Stage Arylation via Suzuki-Miyaura Coupling

This is the recommended strategy for scalable synthesis due to its robustness, high functional group tolerance, and the commercial availability of a vast array of arylboronic acids. The workflow is divided into two main stages.

G Start 2-Methylaniline + α,β-Unsaturated Aldehyde Step1 Stage 1: Doebner-von Miller Quinoline Synthesis Start->Step1 Intermediate 5-Bromo-8-methylquinoline Step1->Intermediate Step2 Stage 2: Suzuki-Miyaura Cross-Coupling Intermediate->Step2 Product 8-Methyl-5-arylquinoline Step2->Product Reagent Arylboronic Acid + Pd Catalyst Reagent->Step2 Purify Purification & Characterization Product->Purify G cluster_mech Friedländer Annulation Mechanism compound1 2-Amino-5-phenyl- acetophenone catalyst Acid or Base Catalyst (e.g., p-TsOH) compound2 Acetone plus + Aldol Condensation Aldol Condensation catalyst->Aldol Condensation product 8-Methyl-5-phenylquinoline Dehydration Dehydration Aldol Condensation->Dehydration Intramolecular\nCyclization (Imine Formation) Intramolecular Cyclization (Imine Formation) Dehydration->Intramolecular\nCyclization (Imine Formation) Aromatization Aromatization Intramolecular\nCyclization (Imine Formation)->Aromatization Aromatization->product

Sources

Application Note: Synthesis of 8-Methyl-5-Quinolineboronic Acid Pinacol Ester via Miyaura Borylation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Synthetic Strategy

Objective: This document provides a comprehensive, field-proven protocol for the synthesis of 8-methyl-5-quinolineboronic acid pinacol ester. This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.

Scientific Context: Quinoline derivatives are prevalent scaffolds in numerous pharmaceuticals due to their diverse biological activities. The functionalization of the quinoline core is a key strategy in drug discovery. Boronic acid pinacol esters are stable, versatile intermediates that enable the formation of carbon-carbon bonds with high functional group tolerance.[1] The Miyaura borylation reaction is a premier method for accessing these compounds from aryl halides.[1][2]

Synthetic Approach: The protocol herein details the palladium-catalyzed Miyaura borylation of 5-bromo-8-methylquinoline. While the topic specifies preparation from an "acid," this is likely a misnomer for common synthetic precursors. Aryl halides are the standard starting materials for this transformation. 5-Bromo-8-methylquinoline is a commercially available and logical precursor for introducing the boronic ester moiety at the 5-position of the quinoline ring.

The reaction employs bis(pinacolato)diboron (B₂pin₂) as the boron source, a palladium complex as the catalyst, and a mild base, typically potassium acetate (KOAc), in an organic solvent.[2]

The Miyaura Borylation: Principles and Mechanism

Causality Behind Experimental Choices: Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Miyaura borylation proceeds via a Pd(0)/Pd(II) catalytic cycle.[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-8-methylquinoline. This is often the rate-determining step and forms a Pd(II) intermediate.[4]

  • Transmetalation: This is the key bond-forming step where the boron moiety is transferred to the palladium center. The base (KOAc) is critical here; it is believed to form an acetato-palladium complex, which is more reactive towards the diboron reagent than the halide complex.[2][5] This step generates a palladium-boryl intermediate.

  • Reductive Elimination: The final step involves the collapse of the palladium intermediate, forming the C-B bond of the desired 8-methyl-5-quinolineboronic acid pinacol ester and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Role of Key Reagents:

  • Palladium Catalyst (e.g., PdCl₂(dppf)): A source of the active Pd(0) species. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is bulky and electron-rich, which stabilizes the palladium center and promotes the oxidative addition and reductive elimination steps.[2]

  • Bis(pinacolato)diboron (B₂pin₂): A stable, easy-to-handle, and crystalline solid that serves as the source of the pinacol boronate group.

  • Potassium Acetate (KOAc): A mild base crucial for the transmetalation step. Stronger bases can promote a competitive Suzuki-Miyaura cross-coupling side reaction between the newly formed boronic ester and the starting aryl halide, leading to undesired biaryl impurities.[2][6]

  • Solvent (e.g., 1,4-Dioxane): An inert, anhydrous, and typically polar aprotic solvent is required to dissolve the reagents and facilitate the reaction at elevated temperatures.[2]

Catalytic Cycle Diagram:

Miyaura_Borylation Figure 1: Catalytic Cycle of Miyaura Borylation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl OxAdd->PdII_Aryl Transmetalation Transmetalation (KOAc, B₂pin₂) PdII_Boryl Ar-Pd(II)L₂-Bpin PdII_Aryl->PdII_Boryl Transmetalation->PdII_Boryl PdII_Boryl->Pd0 RedElim Reductive Elimination RedElim->Pd0 Regeneration Product Ar-Bpin (Product) RedElim->Product ArylHalide Ar-Br (5-Bromo-8-methylquinoline) ArylHalide->OxAdd

Caption: Figure 1: Catalytic Cycle of Miyaura Borylation.

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. Adjust quantities proportionally for different scales.

Materials and Equipment:

  • Reagents: 5-Bromo-8-methylquinoline, Bis(pinacolato)diboron (B₂pin₂), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), Potassium acetate (KOAc), 1,4-Dioxane (anhydrous), Ethyl acetate, Deionized water, Brine, Anhydrous magnesium sulfate (MgSO₄), Celite®.

  • Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, nitrogen or argon gas inlet, Schlenk line (recommended), rotary evaporator, separatory funnel, glassware for column chromatography.

Reagent Summary Table:

Reagent M.W. Amount (mg) Moles (mmol) Equivalents
5-Bromo-8-methylquinoline 222.08 222 1.0 1.0
Bis(pinacolato)diboron 253.94 381 1.5 1.5
PdCl₂(dppf) 731.73 22 0.03 0.03
Potassium Acetate (KOAc) 98.14 294 3.0 3.0

| 1,4-Dioxane (anhydrous) | - | 5 mL | - | - |

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere is Critical):

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 5-bromo-8-methylquinoline (222 mg, 1.0 mmol), bis(pinacolato)diboron (381 mg, 1.5 mmol), and potassium acetate (294 mg, 3.0 mmol).

    • Add the palladium catalyst, PdCl₂(dppf) (22 mg, 0.03 mmol).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This process is crucial to remove oxygen, which can deactivate the catalyst.

  • Reaction Execution:

    • Using a syringe, add anhydrous 1,4-dioxane (5 mL) to the flask under the inert atmosphere.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.[7]

  • Work-up Procedure:

    • Once the reaction is complete (consumption of the starting bromide), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Trustworthiness through Self-Validation):

    • Challenge: Boronic acid pinacol esters can be sensitive to standard silica gel chromatography, sometimes leading to hydrolysis or strong adsorption and subsequent low recovery.

    • Protocol: Purify the crude residue by flash column chromatography.

      • Standard Method: Use a gradient of ethyl acetate in hexanes.

      • Expert Insight: If tailing or low recovery is observed on a test TLC plate, consider using neutral alumina or boric acid-treated silica gel. To prepare, slurry silica gel in a 5% w/v solution of boric acid in ethanol, filter, and dry in vacuo. This neutralizes the acidic sites on the silica, preventing decomposition of the acid-sensitive boronate ester.

  • Characterization:

    • The final product, 8-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, should be obtained as a white to off-white solid.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow Visualization

Workflow Figure 2: Experimental Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Work-up & Isolation cluster_purify Purification A Combine Reactants: Ar-Br, B₂pin₂, KOAc, PdCl₂(dppf) B Inert Atmosphere: Evacuate & Backfill with N₂/Ar A->B C Add Anhydrous Solvent (1,4-Dioxane) B->C D Heat to 90-100 °C (12-24 h) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool & Dilute (Ethyl Acetate) E->F G Filter through Celite® F->G H Aqueous Wash (H₂O, Brine) G->H I Dry (MgSO₄) & Concentrate H->I J Flash Column Chromatography (Hexanes/EtOAc) I->J K Characterize Pure Product (NMR, MS) J->K

Caption: Figure 2: Experimental Workflow.

References

  • Fernández-Ibáñez, M. A., et al. (2010). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Organometallics, 29(9), 2158–2167. Available at: [Link]

  • ResearchGate. (2025). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Available at: [Link]

  • ACS Publications. (2010). Palladium-catalyzed Borylation of Aryl Arenesulfonates with Dialkoxyboranes. Available at: [Link]

  • Mol, J. C. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • Kubota, K., & Ito, H. (2022). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 18, 870-877. Available at: [Link]

  • Hartwig, J. F., et al. (2012). Palladium-Catalyzed Borylation of Primary Alkyl Bromides. Journal of the American Chemical Society. Available at: [Link]

  • PubMed. (2012). Palladium-catalyzed borylation of aryl and heteroaryl halides utilizing tetrakis(dimethylamino)diboron: one step greener. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Available at: [Link]

  • Organic Chemistry Portal. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Available at: [Link]

  • SciSpace. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Available at: [Link]

  • Wang, B., et al. (2012). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Molecules, 17(1), 696-705. Available at: [Link]

  • ResearchGate. (2021). Summary of the Miyaura borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. Available at: [Link]

  • Organic Syntheses. (n.d.). Isobutylboronic acid pinacol ester. Available at: [Link]

  • Google Patents. (2017). Novel synthesis process of quinolone antibiotic intermediate. CN107304198B.
  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Available at: [Link]

  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Available at: [Link]

  • Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Available at: [Link]

  • Scilit. (2010). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. Available at: [Link]

Sources

Troubleshooting & Optimization

Preventing protodeboronation of (8-Methyl-5-quinolinyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs: Preventing Protodeboronation

Welcome to our dedicated technical resource for overcoming challenges with (8-Methyl-5-quinolinyl)boronic acid. As a valued partner in your research, we understand that achieving high yields and purity is paramount. This guide provides expert insights and actionable protocols to address one of the most common side reactions encountered with this reagent: protodeboronation. Our aim is to empower you, our fellow scientists and drug development professionals, with the knowledge to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What exactly is protodeboronation, and why does it affect my reactions with (8-Methyl-5-quinolinyl)boronic acid?

A1: Protodeboronation is an undesired chemical reaction where the C-B (carbon-boron) bond in a boronic acid is cleaved and replaced by a C-H (carbon-hydrogen) bond.[1] In the context of your work, this converts the valuable (8-Methyl-5-quinolinyl)boronic acid into the inactive byproduct, 8-methylquinoline. This side reaction directly competes with your desired cross-coupling pathway (e.g., Suzuki-Miyaura), leading to reduced yields and complicating purification.

Heteroaromatic boronic acids, such as those containing a quinoline ring, can be particularly susceptible. The nitrogen atom in the quinoline ring can form a zwitterionic species under neutral pH conditions, which in some heteroaromatics can lead to rapid protodeboronation through unimolecular fragmentation.[1][2][3]

Q2: I'm observing significant byproduct formation. What are the key factors that accelerate protodeboronation?

A2: Protodeboronation is highly dependent on reaction conditions. Several factors can increase its rate:

  • pH and Aqueous Media: The reaction can be catalyzed by both acid and base.[1][4] The presence of water, especially under basic conditions typical for Suzuki-Miyaura couplings, can facilitate the formation of a boronate species ([ArB(OH)₃]⁻), which is often a key intermediate in the protodeboronation pathway.[1][5][6]

  • Elevated Temperature: Higher reaction temperatures, while often necessary to drive the desired coupling, can also significantly accelerate the rate of boronic acid decomposition.[1]

  • Choice of Base: The type and strength of the base are critical. Strong bases, particularly hydroxides, can promote the hydrolysis of boronic esters and directly catalyze protodeboronation.[6][7]

  • High Concentration of Free Boronic Acid: Leaving the relatively unstable boronic acid in solution for extended periods before the catalytic cycle begins can lead to significant degradation.

Q3: How can I definitively confirm that protodeboronation is the cause of my low yields?

A3: You can monitor the reaction progress and identify the byproduct using standard analytical techniques. The primary byproduct to look for is 8-methylquinoline.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful method. Track the consumption of your starting boronic acid and look for the emergence of a new peak with a mass corresponding to 8-methylquinoline.

  • TLC (Thin-Layer Chromatography): Co-spot your reaction mixture with a standard of 8-methylquinoline. The appearance and growth of a new spot with the same Rf value as the standard is a strong indicator.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Analysis of a crude reaction aliquot by ¹H NMR will show characteristic aromatic signals for 8-methylquinoline if protodeboronation is occurring.

Troubleshooting Workflows

Problem: Significant formation of 8-methylquinoline byproduct is compromising my reaction yield.

This is a clear indication of protodeboronation. The following workflow provides a systematic approach, from simple adjustments to more advanced strategies, to mitigate this issue.

G cluster_0 Initial Observation cluster_1 Step 1: Reaction Condition Optimization cluster_2 Step 2: Advanced Reagent Strategy cluster_3 Outcome A High levels of 8-methylquinoline detected B Use Anhydrous & Degassed Solvents A->B Minimize proton source C Screen Milder Bases (e.g., K₃PO₄) B->C D Lower Reaction Temperature C->D E Adopt a 'Slow-Release' Strategy D->E If problem persists G Protodeboronation Minimized Yield & Purity Improved D->G If successful F Convert to MIDA Boronate Ester E->F Recommended approach F->G

Caption: A systematic workflow for troubleshooting and preventing protodeboronation.

Protocol 1: Base Screening for Suzuki-Miyaura Coupling

The choice of base is a critical parameter. A weaker, non-nucleophilic base is often preferable to minimize protodeboronation. We recommend screening the following:

Base Typical Equivalents Rationale & Comments
K₃PO₄ 2.0 - 3.0Recommended starting point. Often provides a good balance between activating the boronic acid and minimizing decomposition.[7]
K₂CO₃ 2.0 - 3.0A common and cost-effective base, but can be more prone to causing protodeboronation than K₃PO₄ in sensitive systems.
Cs₂CO₃ 2.0 - 3.0A stronger inorganic base. Use with caution as it may accelerate decomposition, but can be effective in difficult couplings.
Et₃N 3.0 - 4.0An organic base that can be useful, especially when strictly anhydrous conditions are required.

Protocol 2: The MIDA Boronate "Slow-Release" Strategy

For substrates that are highly prone to protodeboronation, the most robust solution is to use a more stable derivative that releases the active boronic acid slowly in situ. N-methyliminodiacetic acid (MIDA) boronates are exceptionally effective for this purpose.[1][8] They are air-stable, crystalline solids that are compatible with chromatography and unreactive in anhydrous coupling conditions.[9][10]

  • Synthesis of (8-Methyl-5-quinolinyl) MIDA boronate:

    • To a solution of (8-Methyl-5-quinolinyl)boronic acid (1.0 eq.) in a suitable solvent (e.g., DMSO or DMF), add N-methyliminodiacetic acid (1.1 eq.).

    • Add a dehydrating agent, such as 4Å molecular sieves, and stir the mixture at elevated temperature (e.g., 80-100 °C) until the conversion is complete (monitor by LC-MS).

    • The MIDA boronate can often be precipitated by the addition of an appropriate solvent and purified by filtration or recrystallization.

  • Suzuki-Miyaura Coupling using the MIDA Boronate:

    • Combine the (8-Methyl-5-quinolinyl) MIDA boronate (1.1-1.5 eq.), your coupling partner (1.0 eq.), palladium catalyst, and ligand in an anhydrous, degassed solvent.

    • Add a mild base, typically aqueous K₃PO₄ (3.0 eq.). The water present facilitates the slow hydrolysis of the MIDA ester, releasing the boronic acid into the catalytic cycle at a low, steady concentration.[9][11]

    • Heat the reaction to the desired temperature. The slow release minimizes the concentration of the unstable free boronic acid, thus suppressing protodeboronation.[1][8]

Mechanistic Insights

Understanding the competing pathways is key to rational experimental design. The desired productive cycle must outcompete the undesired protodeboronation pathways.

G ArBOX Ar-B(OH)₂ (Starting Material) ArPdL2X Ar-Pd(II)-X (Coupled Product Precursor) ArBOX->ArPdL2X Transmetalation (Productive Pathway) ArH Ar-H (Protodeboronation Byproduct) ArBOX->ArH Protodeboronation (Decomposition Pathway) Product Ar-Ar' (Desired Product) ArPdL2X->Product Reductive Elimination

Caption: Competing pathways in a Suzuki-Miyaura cross-coupling reaction.

The core of the problem is a kinetic race: transmetalation leading to the desired product versus protonolysis leading to the byproduct. By employing strategies like "slow-release" MIDA boronates, you ensure the concentration of the free boronic acid (Ar-B(OH)₂) is always low, which kinetically disfavors the decomposition pathway (Ar-H) relative to the productive catalytic cycle.

References

  • Wikipedia Contributors. (2023). Protodeboronation. In Wikipedia, The Free Encyclopedia. URL: [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. URL: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. URL: [Link]

  • Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. URL: [Link]

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Multistep Synthesis of Saturated Boron-Containing Rings. Journal of the American Chemical Society. URL: [Link]

  • Knapp, D. M., et al. (2012). A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: boronic acids, not esters, are the optimal coupling partners. Chemical Science. URL: [Link]

  • Liu, C., et al. (2015). Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. RSC Advances. URL: [Link]

  • Clark, E. R., et al. (2015). Use of N-methyliminodiacetic acid boronate esters in suzuki-miyaura cross-coupling polymerizations of triarylamine and fluorene monomers. Polymer Chemistry. URL: [Link]

  • Ayuso Carrillo, J., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules. URL: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. URL: [Link]

  • Vedejs, E., & Chapman, R. W. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett. URL: [Link]

  • Sandford, C., et al. (2019). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Organometallics. URL: [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. URL: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. URL: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed. URL: [Link]

Sources

Overcoming catalyst poisoning by quinoline nitrogen in Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Catalyst Poisoning

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving quinoline-containing molecules. The presence of the quinoline nitrogen introduces a common yet formidable obstacle: catalyst poisoning. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you successfully navigate these demanding reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. We diagnose the problem, explain the underlying cause, and provide actionable solutions.

Issue 1: My Suzuki reaction with a haloquinoline shows low to no product yield.

This is a classic symptom of catalyst poisoning. The lone pair of electrons on the quinoline's nitrogen atom can strongly coordinate to the palladium catalyst, leading to the formation of an inactive complex and halting the catalytic cycle.[1][2]

Possible Causes & Step-by-Step Solutions:

  • Cause: Direct poisoning of the palladium catalyst by the quinoline nitrogen. The nitrogen atom acts as a Lewis base, binding to the electron-deficient palladium center and preventing it from participating in the catalytic cycle.[1][2]

    • Solution 1: Strategic Ligand Selection. The choice of ligand is your first and most critical line of defense. The goal is to use a ligand that stabilizes the active palladium species and sterically hinders the coordination of the quinoline nitrogen.

      • Recommendation: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the desired oxidative addition and reductive elimination steps over the deactivating coordination of the quinoline substrate.[1] A table of recommended ligand types is provided below.

    • Solution 2: Increase Catalyst Loading. While not the most elegant solution, a modest increase in the catalyst loading can sometimes compensate for the partial deactivation of the catalyst.[1] This should be considered a last resort after optimizing other parameters.

  • Cause: Inadequate reaction conditions that favor catalyst deactivation.

    • Solution 1: Optimize the Base. The choice and strength of the base can significantly impact the reaction's success.[3]

      • Recommendation: For quinoline substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[3] However, if your substrate is base-sensitive, milder options like potassium fluoride (KF) can be employed.[3][4]

    • Solution 2: Rigorous Air and Moisture Exclusion. The active Pd(0) species is highly sensitive to oxygen, which can lead to its oxidation and deactivation.[1]

      • Recommendation: Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1] Use dry, degassed solvents. Solvents can be degassed by sparging with an inert gas for 15-30 minutes or through several freeze-pump-thaw cycles.[3]

Issue 2: The reaction starts, but stalls before reaching completion.

This pattern suggests gradual catalyst deactivation over the course of the reaction. While the initial catalyst concentration is sufficient to begin the reaction, the continuous exposure to the quinoline substrate leads to a progressive loss of catalytic activity.[1]

Possible Causes & Step-by-Step Solutions:

  • Cause: Progressive catalyst poisoning by the quinoline substrate.

    • Solution 1: Incremental Substrate Addition. Instead of adding the entire amount of the quinoline substrate at the beginning of the reaction, a slow, continuous addition can help maintain a low concentration of the potential poison in the reaction mixture.[1] This can extend the catalyst's lifetime and allow the reaction to proceed to completion.

    • Solution 2: Catalyst Pre-activation. In some cases, pre-activating the palladium catalyst before introducing the quinoline substrate can improve its performance.[1] This involves generating the active Pd(0) species in situ.

Issue 3: I'm observing significant side products, like dehalogenation of my quinoline or homocoupling of my boronic acid.

The formation of these side products indicates that the desired cross-coupling pathway is being outcompeted by other reactions. This can be a consequence of catalyst deactivation or suboptimal reaction conditions.

Possible Causes & Step-by-Step Solutions:

  • Cause: Poor quality or instability of the boronic acid. Boronic acids, especially heteroaryl boronic acids, can be prone to degradation through a process called protodeboronation.[3][5]

    • Solution: Use fresh, high-purity boronic acid. To enhance stability, consider using more robust boronic esters, such as pinacol esters, or potassium trifluoroborate salts.[3]

  • Cause: Suboptimal catalyst-to-ligand ratio. The ratio of the palladium precursor to the ligand can influence the stability and activity of the catalytic species.

    • Solution: The optimal ratio is often determined empirically, but a good starting point for monodentate phosphine ligands is a 1:2 or 1:4 Pd:ligand ratio. For bidentate ligands, a 1:1 or 1:1.5 ratio is typically used.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of catalyst poisoning by quinoline nitrogen?

A1: The nitrogen atom in the quinoline ring has a lone pair of electrons, making it a Lewis base. The active palladium(0) catalyst is an electron-deficient, soft Lewis acid. The nitrogen can coordinate strongly to the palladium center, forming a stable, off-cycle complex.[1][2] This coordination blocks the active sites on the catalyst that are necessary for the oxidative addition step of the Suzuki coupling, thereby inhibiting or completely stopping the catalytic cycle.[1]

Q2: Are there any general strategies to prevent catalyst poisoning from the outset?

A2: Yes, a proactive approach can save significant time and resources.

  • Protecting Group Strategy: One of the most effective strategies is to temporarily mask the problematic nitrogen atom. Converting the quinoline to a quinoline-N-oxide is a common and effective approach.[6][7] The N-oxide functionality reduces the Lewis basicity of the nitrogen, preventing it from coordinating to the palladium catalyst.[8] The N-oxide can often be easily removed after the coupling reaction to regenerate the quinoline.

  • Informed Catalyst and Ligand Selection: As detailed in the troubleshooting guide, choosing a catalyst system known to be robust against poisoning by nitrogen heterocycles is crucial. Systems based on bulky, electron-rich ligands are generally preferred.[1]

Catalyst/Ligand SystemKey FeaturesSuitability for Quinolines
Pd(OAc)₂ / Monodentate Phosphine Ligands (e.g., P(t-Bu)₃, SPhos, XPhos) Bulky and electron-rich, these ligands can sterically shield the palladium center and electronically favor the catalytic cycle.[1][9]Highly recommended. Often the first choice for challenging substrates.
Pd₂(dba)₃ / Bidentate Phosphine Ligands (e.g., Xantphos, dppf) Bidentate ligands can form more stable complexes with palladium, which can improve resistance to deactivation.[1]Good, but may require more optimization of the ligand-to-metal ratio.
Pd-NHC Complexes (e.g., PEPPSI-IPr) N-Heterocyclic Carbenes (NHCs) form very strong bonds with palladium, leading to highly stable and active catalysts that are often resistant to poisoning.[1]Excellent choice, known for high stability and efficiency.

Q3: How do solvent and base choices specifically impact Suzuki couplings with quinolines?

A3: The solvent and base create the environment for the reaction and can have a profound effect on catalyst activity and stability.

  • Solvent: Aprotic polar solvents or mixtures are common. For example, mixtures of dioxane/water, toluene/water, or DMF/water are frequently used.[3] The solvent must be able to dissolve the reactants and the base, and it can also influence the stability of the catalytic intermediates.[10][11] Thoroughly degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.[3]

  • Base: The base is required to activate the boronic acid for the transmetalation step.[12] For challenging substrates like quinolines, inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are generally more effective than organic bases.[3][13] The choice of base needs to be carefully considered to avoid decomposition of base-sensitive functional groups on the substrates.[14]

Visualizing the Problem and Solution

The Suzuki Catalytic Cycle and the Poisoning Pathway

Suzuki_Poisoning Pd0 Active Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X Poisoning Poisoning Pd0->Poisoning Coordination PdII R-Pd(II)-X OxAdd->PdII Trans Transmetalation PdII->Trans R'-B(OR)2 + Base PdII_R R-Pd(II)-R' Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (R-R') RedElim->Product Quinoline Quinoline Substrate Quinoline->Poisoning Inactive Inactive Complex [Pd(0)Ln(Quinoline)] Poisoning->Inactive

Caption: The desired Suzuki cycle vs. the deactivating poisoning pathway.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Failure (Low/No Yield) check_poisoning Suspect Catalyst Poisoning by Quinoline Nitrogen start->check_poisoning strategy Implement Mitigation Strategies check_poisoning->strategy ligand Optimize Ligand (Bulky, Electron-Rich, NHC) strategy->ligand First Action conditions Adjust Conditions (Stronger Base, Degassed Solvent) strategy->conditions Parallel Action substrate_add Incremental Substrate Addition strategy->substrate_add For Stalling Reactions n_oxide Use Quinoline-N-Oxide Strategy strategy->n_oxide Alternative Approach re_evaluate Re-run Reaction & Monitor ligand->re_evaluate conditions->re_evaluate substrate_add->re_evaluate n_oxide->re_evaluate re_evaluate->strategy Still Fails success Successful Coupling re_evaluate->success Improved Yield

Sources

Technical Support Center: A Guide to Improving the Yield of 8-Methyl-5-Quinolineboronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with the challenging yet valuable building block, 8-methyl-5-quinolineboronic acid. The inherent properties of the quinoline moiety, particularly the basic nitrogen atom, can introduce complexities not seen with simpler arylboronic acids. This document provides in-depth, field-proven insights to help you navigate these challenges, troubleshoot common issues, and ultimately improve your reaction yields and reproducibility.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds with remarkable efficiency.[1][2] However, its success is highly dependent on a synergistic interplay between the catalyst, ligand, base, and solvent.[3][4] When one of the coupling partners is a nitrogen-containing heterocycle like 8-methyl-5-quinolineboronic acid, the reaction landscape becomes more intricate. The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition and sluggish or incomplete reactions.[5][6]

This guide is structured to address your potential issues in a logical, problem-solving format. We begin with frequently asked questions for a high-level overview, followed by a detailed troubleshooting section that dissects specific experimental problems and offers actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with 8-methyl-5-quinolineboronic acid giving low to no yield?

A1: Low yield with this substrate is a common issue often rooted in a few key areas. The primary suspect is often catalyst inhibition by the quinoline nitrogen.[6] Other major factors include suboptimal choice of catalyst/ligand, inappropriate base or solvent, and degradation of the boronic acid itself through protodeboronation. A systematic approach to optimizing these four components is crucial for success.

Q2: What is the best "go-to" catalyst system for a heteroarylboronic acid like this?

A2: For nitrogen-containing heterocycles, catalyst systems employing bulky, electron-rich phosphine ligands are the most reliable starting point.[6][7] These ligands promote the desired reductive elimination step and can mitigate catalyst inhibition. Catalyst pre-formed from Pd(OAc)₂ with ligands like SPhos or XPhos, or using commercially available pre-catalysts (e.g., Buchwald-type G3 or G4 pre-catalysts), are highly recommended over traditional catalysts like Pd(PPh₃)₄.[7][8]

Q3: How exactly does the quinoline nitrogen interfere with the reaction?

A3: The nitrogen's lone pair can act as a ligand, coordinating to the palladium center. This can form stable, off-cycle complexes that are catalytically inactive or have very low activity, effectively sequestering the catalyst from the productive catalytic cycle.[5] The choice of a bulky ligand helps to sterically disfavor this unwanted coordination.

Q4: Is an aqueous base/solvent system necessary for the Suzuki-Miyaura reaction?

A4: Not necessarily. While the classic Suzuki conditions use a biphasic aqueous/organic system, this can be detrimental for sensitive substrates prone to protodeboronation.[3][9] For 8-methyl-5-quinolineboronic acid, which is susceptible to this side reaction, anhydrous conditions using bases like K₃PO₄ or Cs₂CO₃ in solvents like dioxane or 2-MeTHF can often provide superior results.[3][10]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving common experimental failures.

Issue 1: Low to No Conversion of Starting Materials

Your reaction stalls, leaving large amounts of unreacted aryl halide and/or boronic acid. This points to a fundamental issue with the catalytic system's activity.

start Low / No Conversion cat_check Is the Catalyst System Active? start->cat_check base_check Is the Base/Solvent Combination Correct? cat_check->base_check No cat_solution Screen Catalyst/Ligand Systems (e.g., Buchwald Ligands) cat_check->cat_solution Yes inhibition_check Is Catalyst Inhibition Occurring? base_check->inhibition_check No base_solution Switch to a Stronger, Non-Aqueous Base (e.g., K3PO4, Cs2CO3) base_check->base_solution Yes temp_check Is the Temperature Sufficient? inhibition_check->temp_check No inhibition_solution Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) inhibition_check->inhibition_solution Yes temp_solution Increase Temperature Incrementally (e.g., 80°C -> 100°C -> 120°C) temp_check->temp_solution Yes

Caption: A decision tree for troubleshooting low conversion.

The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[2] If any step is inefficient, the reaction will fail. The nitrogenous substrate requires a highly active catalyst.

Solution:

  • Switch to a Modern Ligand: If you are using traditional ligands like PPh₃, switch to a bulky, electron-rich dialkylbiarylphosphine ligand. These ligands accelerate both oxidative addition and reductive elimination, which are often the rate-limiting steps.[6]

  • Use a Pre-catalyst: Instead of generating the catalyst in situ from a palladium source (e.g., Pd(OAc)₂) and a separate ligand, use a well-defined pre-catalyst. Buchwald G3/G4 pre-catalysts are particularly effective as they rapidly generate the active monoligated Pd(0) species.[3]

  • Increase Catalyst Loading: While undesirable for process chemistry, for initial troubleshooting, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can help overcome minor inhibition or deactivation pathways.[11]

Catalyst SystemLigand TypeTypical Loading (mol%)Recommended For
Pd(OAc)₂ / SPhos Buchwald (Bulky, Electron-Rich)2-5High Priority. Excellent for N-heterocycles.[8]
Pd₂(dba)₃ / XPhos Buchwald (Bulky, Electron-Rich)2-5High Priority. Broad applicability.
XPhos Pd G3 Pre-catalyst1-3Excellent for difficult couplings, air-stable.
Pd(PPh₃)₄Traditional Phosphine5-10Lower Priority. Often sluggish with heteroaryl chlorides/bromides.

The base is critical for activating the boronic acid to facilitate transmetalation.[9][12] Its effectiveness is highly dependent on the solvent.

Solution:

  • Move Away from Carbonates in Biphasic Systems: While Na₂CO₃ or K₂CO₃ are common, they can be less effective for challenging substrates.[13]

  • Employ Stronger, Anhydrous Bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices, especially in anhydrous polar aprotic solvents.[11] Their greater solubility and basicity can significantly accelerate the reaction.

  • Solvent Choice: Ethereal solvents like 1,4-dioxane and 2-MeTHF are excellent choices for these reactions.[10][14] They have good solvating power for the organometallic intermediates. Avoid protic solvents like alcohols, which can contribute to dehalogenation side reactions.[3]

Issue 2: Significant Side Product Formation

Even if the starting materials are consumed, a low yield of the desired product indicates competing reaction pathways are dominant.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl L_nPd(II)(Ar)(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation + Ar'-B(OH)2 + Base PdII_Diaryl L_nPd(II)(Ar)(Ar') Transmetalation->PdII_Diaryl Protodeboronation Protodeboronation (Ar'-H) Transmetalation->Protodeboronation + H+ Source Homocoupling Homocoupling (Ar'-Ar') Transmetalation->Homocoupling + O2 / Pd(II) RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The main catalytic cycle and key side reactions.

This occurs when the boronic acid group is replaced by a hydrogen atom from a proton source (like water). Heteroaryl boronic acids are particularly susceptible to this process.[3][15]

Solution:

  • Use Anhydrous Conditions: Rigorously dry your solvent and use an anhydrous base (K₃PO₄ is a good choice as it is not strongly hygroscopic).

  • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester.[9] MIDA boronates are exceptionally stable and release the boronic acid slowly under the reaction conditions, keeping its instantaneous concentration low.[9]

  • Use Fluoride as a Base: In some cases, bases like CsF or KF can promote the coupling while minimizing protodeboronation.[12]

This happens when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or if the reduction of a Pd(II) pre-catalyst to the active Pd(0) is inefficient.[3][15]

Solution:

  • Rigorous Degassing: Oxygen is a known promoter of homocoupling.[3] Ensure your reaction mixture is thoroughly degassed before heating. A minimum of three "freeze-pump-thaw" cycles or sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes is recommended.

  • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd₂(dba)₃ or use a pre-catalyst that cleanly generates Pd(0). This avoids the initial reduction step where a Pd(II) source might consume boronic acid to form Pd(0).[3]

  • Controlled Addition: In difficult cases, adding the boronic acid solution slowly via syringe pump to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[11]

Issue 3: Difficulty in Product Purification

The desired product is formed, but isolation is complicated by persistent impurities.

Solution:

  • Palladium Removal: Residual palladium catalysts can often be removed by filtering the crude reaction mixture through a plug of silica gel, celite, or a specialized scavenger resin.

  • Boronic Acid Impurity Removal: Unreacted boronic acid and its byproducts can sometimes be removed with an acidic wash or by using a boronic acid scavenger resin.

  • Chromatography Strategy: Quinoline-containing products can be basic and may streak on silica gel. Consider using a mobile phase doped with a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia (in MeOH).[16] Alternatively, reversed-phase chromatography (C18) can be an effective purification method for these polar, basic compounds.[16][17]

Appendix: Key Experimental Protocols

Protocol 1: General Screening Reaction for 8-methyl-5-quinolineboronic acid
  • To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (0.2 mmol, 1.0 equiv.), 8-methyl-5-quinolineboronic acid (0.3 mmol, 1.5 equiv.), and K₃PO₄ (0.4 mmol, 2.0 equiv.).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.004 mmol, 2 mol%) and the ligand (if not using a pre-catalyst, e.g., SPhos, 0.008 mmol, 4 mol%).

  • Seal the vial with a septum cap and purge with argon for 10 minutes.

  • Add degassed 1,4-dioxane (2.0 mL) via syringe.

  • Place the vial in a preheated oil bath or heating block at 100 °C.

  • Stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a small pad of celite. Analyze the filtrate to determine conversion and yield.

Protocol 2: Freeze-Pump-Thaw Degassing
  • Assemble the reaction in a flask with a sidearm suitable for vacuum connection.

  • Freeze the reaction mixture completely using a liquid nitrogen bath.

  • Once solid, apply high vacuum for 5-10 minutes.

  • Close the vacuum line and remove the liquid nitrogen bath.

  • Allow the mixture to thaw completely. You may see gas bubbles evolve as dissolved gases are released.

  • Repeat this cycle two more times for a total of three cycles.

  • After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Perroud, M., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal, 27(54). [Link]

  • McMullen, J. P., & Jensen, K. F. (2010). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry, 2(10), 834-839. [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • GSRS. (n.d.). 8-QUINOLINEBORONIC ACID. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • Shields, J. D., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 15(1), 10-13. [Link]

  • Frontiers in Chemistry. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • MDPI. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7545. [Link]

  • MDPI. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts, 10(3), 296. [Link]

  • International Labmate. (2025). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • ACS Publications. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine-Based Ruthenium(II) Dyads and Triads. Inorganic Chemistry. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

Sources

Technical Support Center: Zwitterionic Quinoline Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Workup and Purification Procedures Ticket ID: ZW-QBA-001 Status: [RESOLVED] Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Zwitterionic Trap"

You are likely reading this guide because your quinoline boronic acid product has "vanished" during workup. It is not in the organic layer, and it is not precipitating from the aqueous layer.

The Root Cause: Quinoline boronic acids are amphoteric. They possess a basic nitrogen (quinoline, pKa ~4-5) and an acidic boron center (boronic acid, pKa ~8-9). At neutral pH (6-8), these molecules exist primarily as zwitterions (or highly polar neutral species), rendering them highly water-soluble and insoluble in standard organic solvents like dichloromethane or ethyl acetate. Furthermore, the basic nitrogen facilitates protodeboronation , a rapid decomposition pathway that replaces the boron group with a proton.[1]

This guide provides a non-standard, self-validating workflow to recover these sensitive compounds.

Module 1: The Critical Decision Matrix

Do not default to a standard aqueous extraction. Use the following logic flow to determine the correct workup path.

WorkupDecisionTree Start Crude Reaction Mixture StabilityCheck Is the Boronic Acid Stable in Water >1 hr? Start->StabilityCheck Unstable Path A: In-situ Protection (Convert to MIDA/Pinacol) StabilityCheck->Unstable No (Rapid Deboronation) Stable Path B: Isolation StabilityCheck->Stable Yes Precipitation Adjust pH to pI (Isoelectric Point) Usually pH 5-7 Stable->Precipitation PrecipCheck Did Solid Form? Precipitation->PrecipCheck Filter Filtration & Cold Water Wash PrecipCheck->Filter Yes Extraction Path C: Specialized Extraction (n-Butanol or THF/Salt) PrecipCheck->Extraction No (Product too soluble)

Figure 1: Strategic decision tree for handling amphoteric boronic acids. Note that stability dictates whether isolation is even attempted.

Module 2: Protocols & Methodologies
Protocol A: Isoelectric Precipitation (The Primary Method)

Best for: Stable quinoline boronic acids with moderate water solubility.

The Science: At the isoelectric point (pI), the net charge of the zwitterion is zero, minimizing its solubility in water.

  • Concentrate: Remove volatile organic solvents (THF, MeOH) from the reaction mixture under reduced pressure.

  • Dissolve: Dilute the residue with minimal water. If the solution is acidic (from reaction byproducts), it may be clear.

  • Titrate: Slowly add 1M NaOH or 1M HCl while monitoring pH.

    • Target: pH 6.0 – 7.0 (Typical pI for quinolines).

  • Critical Control Point: Watch for turbidity. Once a solid forms, stop adjusting pH. Cool the mixture to 4°C for 2 hours.

  • Harvest: Filter the solid. Wash only with ice-cold water and diethyl ether (to remove non-polar impurities).

Protocol B: The "Salting-Out" Extraction (When Precipitation Fails)

Best for: Highly polar species that remain water-soluble at pI.

Standard extraction (EtOAc/H2O) will fail. Use this instead:

  • Saturate: Add solid NaCl to the aqueous layer until saturation (brine).

  • Solvent Choice: Use n-Butanol or THF (Tetrahydrofuran).

    • Note: THF is miscible with water, but separates from saturated brine.

  • Procedure: Extract the brine layer 3x with n-Butanol.

  • Validation: Spot the aqueous layer on TLC or run LCMS to ensure the product has moved to the organic phase.

  • Evaporation: n-Butanol has a high boiling point (117°C). Azeotrope with heptane or water to remove it at lower temperatures to prevent thermal deboronation.

Protocol C: MIDA Boronate Conversion (The "Life Raft")

Best for: Unstable substrates or when high purity is required.

If your quinoline boronic acid degrades during workup, convert it to a MIDA (N-methyliminodiacetic acid) boronate . These are bench-stable, silica-compatible, and crystalline.[2][3]

Reaction:



Steps:

  • Add MIDA (1.2 - 1.5 equiv) directly to the crude mixture.

  • Reflux in Toluene/DMSO (10:1) with a Dean-Stark trap to remove water.

  • Workup: Wash with water (removes excess MIDA). The MIDA boronate stays in the organic layer.

  • Purify: Flash chromatography (EtOAc/MeCN).

Module 3: Troubleshooting Stability (Protodeboronation)

The most common failure mode is Protodeboronation , where the C-B bond is cleaved by a proton.

Mechanism of Failure: In basic heteroaromatics, the protonated nitrogen (


) acts as an internal acid catalyst, or the boronate anion undergoes ipso-substitution.

Protodeboronation BA Boronic Acid (Neutral) Zwit Zwitterion (Reactive Intermediate) BA->Zwit pH ~ pKa(N) Anion Boronate Anion (High pH) BA->Anion pH > pKa(B) Prod Deboronated Product (Quinoline) Zwit->Prod Rapid C-B Cleavage (Internal Catalysis) Anion->Prod Hydrolysis

Figure 2: Pathways to degradation. Note that both zwitterionic and anionic forms facilitate boron loss.

Stability Data & Limits:

ParameterSafe LimitReason
Temperature < 40°CThermal energy accelerates C-B cleavage.
pH Range 5.0 - 7.0Avoid pH < 3 (Acid hydrolysis) and pH > 9 (Base-catalyzed deboronation).
Catalysts Remove Pd/CuResidual metals from synthesis catalyze deboronation. Use scavengers (e.g., QuadraPure™).
Module 4: Purification FAQ

Q: My compound streaks on silica gel. How do I fix this? A: Boronic acids interact with the silanols on silica gel.

  • Fix 1: Add 1% Triethylamine (TEA) to your eluent (blocks acidic sites).

  • Fix 2: Use "Boric Acid Doped Silica."[4] Pre-wash the column with MeOH containing boric acid. This saturates the active sites so your product doesn't stick.

Q: Can I use Reverse Phase (C18) chromatography? A: Yes, this is often superior for zwitterions. Use a gradient of Water (0.1% Formic Acid) / Acetonitrile.

  • Warning: Do not use TFA (Trifluoroacetic acid) as the modifier; the low pH will destroy the boronic acid. Use Formic or Acetic acid.

Q: How do I store these compounds? A: Store as the Trifluoroborate salt (


). Treat the boronic acid with 

(3.0 equiv) in MeOH/H2O. These salts are solids, stable at room temperature, and can be used directly in Suzuki couplings.[3]
References
  • Protodeboronation Mechanisms: Cox, P. A. et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2017.

  • MIDA Boronates: Gillis, E. P.; Burke, M. D.[5][6] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 2007.[5][6]

  • Boronic Acid Purification: Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011.

  • Zwitterionic Solubility: Dickson, S. J. et al. "Solubility and thermodynamics of zwitterionic compounds." Industrial & Engineering Chemistry Research, 2020. (Generalized reference for zwitterion behavior).

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of (8-Methyl-5-quinolinyl)boronic acid hydrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR chemical shifts for (8-Methyl-5-quinolinyl)boronic acid hydrate, a key building block in medicinal chemistry and materials science. Given the limited availability of published spectral data for this specific compound[1][2], this document serves as a predictive and comparative guide. We will deconstruct the molecule's structure to forecast its proton NMR spectrum, compare it with structurally related alternatives, and provide a robust experimental protocol for its characterization. Our approach is designed to empower researchers, scientists, and drug development professionals to confidently identify and utilize this reagent in their work.

Principles of ¹H NMR for Substituted Quinoline Boronic Acids

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. In ¹H NMR, the chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Protons in electron-rich environments are "shielded" and resonate at a higher field (lower ppm), while those in electron-deficient environments are "deshielded" and resonate at a lower field (higher ppm)[3].

The structure of (8-Methyl-5-quinolinyl)boronic acid hydrate incorporates three key features that dictate its ¹H NMR spectrum:

  • The Quinoline Ring: This heteroaromatic system contains an electron-withdrawing nitrogen atom, which significantly deshields adjacent protons, particularly H-2 and H-8. The aromatic protons typically appear in the 6.5-8.0 ppm range[3].

  • The C8-Methyl Group (-CH₃): As an electron-donating group, the methyl substituent introduces a shielding effect on nearby protons of the carbocyclic ring (H-7)[4]. Its own protons will appear as a singlet in the upfield alkyl region, typically around 2.4–2.7 ppm for an aromatic methyl group[3].

  • The C5-Boronic Acid Hydrate Group [-B(OH)₂·H₂O]: The boronic acid moiety is a moderately electron-withdrawing group. It will deshield the protons ortho to its position (H-4 and H-6). The acidic protons of the boronic acid group itself are often broad and their visibility depends heavily on the solvent and water content[5]. In a solvent like DMSO-d₆, they are typically observable.

Predicted ¹H NMR Spectrum and Comparative Analysis

By combining the known effects of these substituents, we can predict the ¹H NMR spectrum of (8-Methyl-5-quinolinyl)boronic acid hydrate. The analysis is best presented comparatively, contrasting the target molecule with simpler, well-characterized analogues.

Data Summary: Predicted vs. Actual Chemical Shifts

The following table summarizes the predicted chemical shifts for (8-Methyl-5-quinolinyl)boronic acid hydrate and compares them to the known spectral data of two key alternatives: 8-Methylquinoline (the parent scaffold)[6] and 5-Quinolinylboronic acid (lacking the C8-methyl group)[7]. This comparison allows for the isolation and understanding of each substituent's effect.

Proton Assignment (8-Methyl-5-quinolinyl)boronic acid hydrate (Predicted, in DMSO-d₆) 8-Methylquinoline (Reference) 5-Quinolinylboronic acid (Reference)
H-2 ~8.9 ppm (dd)~8.8 ppm~9.2 ppm
H-3 ~7.6 ppm (dd)~7.4 ppm~7.8 ppm
H-4 ~8.5 ppm (d)~8.2 ppm~8.4 ppm
H-6 ~8.1 ppm (d)~7.5 ppm~8.3 ppm
H-7 ~7.7 ppm (d)~7.3 ppm~7.8 ppm
C8-CH₃ ~2.7 ppm (s)~2.6 ppmN/A
B(OH)₂ ~8.2 ppm (s, broad)N/A~8.3 ppm (s, broad)

Note: Reference data is compiled from typical values for these classes of compounds and may vary based on solvent and concentration.

Interpretation and Rationale
  • H-2, H-3, H-4 (Pyridine Ring): The H-2 and H-4 protons are significantly deshielded due to their proximity to the electronegative nitrogen atom. The introduction of the electron-withdrawing boronic acid group at C-5 further deshields H-4, pushing it downfield compared to its position in 8-methylquinoline. H-2 is also slightly shifted downfield due to the overall electron-withdrawing nature of the C5 substituent.

  • H-6, H-7 (Carbocyclic Ring): The most dramatic shift is predicted for H-6, which is ortho to the boronic acid group and experiences a strong deshielding effect, moving it significantly downfield from ~7.5 ppm in 8-methylquinoline to a predicted ~8.1 ppm. H-7 is influenced by two opposing factors: deshielding from the C5-boronic acid and shielding from the adjacent C8-methyl group, resulting in a moderate downfield shift.

  • C8-CH₃ Protons: These protons are expected to appear as a sharp singlet around 2.7 ppm, characteristic of a methyl group attached to an aromatic ring[6].

  • B(OH)₂ Protons: The two protons on the boronic acid are acidic and readily exchange. In DMSO-d₆, this exchange is slowed, and they are often observed as a single, broad singlet[5]. Their chemical shift can vary with concentration and water content.

Recommended Experimental Protocol

To validate these predictions, the following detailed protocol for acquiring a high-quality ¹H NMR spectrum is recommended. This protocol is designed to be self-validating by ensuring proper sample preparation and instrument setup.

Materials and Equipment
  • (8-Methyl-5-quinolinyl)boronic acid hydrate (Solid, Purity ≥98%)[2]

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide), NMR grade

  • High-precision balance (±0.1 mg)

  • 5 mm NMR tubes

  • Vortex mixer

  • NMR Spectrometer (400 MHz or higher)

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of (8-Methyl-5-quinolinyl)boronic acid hydrate directly into a clean, dry vial.

    • Add approximately 0.6 mL of DMSO-d₆ to the vial. The use of DMSO-d₆ is critical as it effectively solubilizes the polar boronic acid and, unlike D₂O, allows for the observation of the exchangeable B(OH)₂ protons[5].

    • Vortex the mixture thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, homogenous solution should be obtained.

    • Carefully transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a standard 90° pulse sequence.

    • Acquire the spectrum with 16 to 64 scans, a relaxation delay (d1) of 2-5 seconds, and an acquisition time of at least 3 seconds to ensure good resolution.

    • Set the receiver gain to an appropriate level to maximize signal-to-noise without causing ADC overflow.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum carefully to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

    • Integrate all peaks to determine the relative proton ratios.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to confirm proton assignments.

Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of (8-Methyl-5-quinolinyl)boronic acid hydrate using ¹H NMR.

G Figure 1: Experimental Workflow for ¹H NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR Spectrometer) cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of (8-Methyl-5-quinolinyl)boronic acid hydrate dissolve Dissolve in 0.6 mL DMSO-d₆ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert shim Shim Magnetic Field insert->shim acquire Acquire Spectrum (16-64 Scans) shim->acquire process Fourier Transform & Phasing acquire->process calibrate Calibrate to Solvent (2.50 ppm) process->calibrate analyze Integrate Peaks & Analyze Multiplicities calibrate->analyze report Assign Chemical Shifts & Generate Report analyze->report

Caption: Workflow for ¹H NMR sample prep, acquisition, and analysis.

Conclusion

References

  • Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. Source not specified. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtbTNoNFHDwqzCCSilPf_0tzd0S_XGVyQT3RvmYjJKlN-oLSC_f3zgueTmoxZ6i_Fh1KONqwZUi_oz9DDyoVRyiVMcI6EYp6bR1LbRtJE-j-Nuwq7PrctUFzQm76CxkjutKXTXleaQjmXZFKA5TfvjbVM-Jw88nY0=]
  • 11B NMR Chemical Shifts. SDSU Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmZCF7LIJgmZ3AHehhiRGVTYZcOiyO99nSs745wP0OJGC0amDLaL8qsAogvR1k365kB35sBjjB_vG2xP2DE9Y5wa4GsMe7UwQRU_CjCfp9N9b5gCrOR_v_ZFPLWy3MBQSZ5MQF2JuqhA==]
  • A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Greenwich Academic Literature Archive (GALA). [URL: https://gala.gre.ac.uk/id/eprint/14631/]
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c01828]
  • 5-Quinolinylboronic acid. MedChemExpress. [URL: https://www.medchemexpress.com/quinoline-5-boronic-acid.html]
  • 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3011467/]
  • 8-Methylquinoline. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11910]
  • (8-methylquinolin-5-yl)boronic acid. PubChemLite. [URL: https://pubchemlite.deepchem.io/compound/CID-4715077]
  • Supplementary Materials (Spectral Data and NMR Spectra of Compounds). ResearchGate. [URL: https://www.researchgate.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [URL: https://www.tsijournals.com/articles/1h-and-13c-nmr-investigation-of-quinoline-pharmaceutical-derivatives-interpretation-of-chemical-shifts-and-their-comparison-wit.pdf]
  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.04%3A_Chemical_Shifts_in_1H_NMR_Spectroscopy]
  • 6-Methylquinoline(91-62-3) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/91-62-3_1hnmr.htm]
  • A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4782121/]
  • 8-Methylquinoline 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/261769]
  • Synthesis, Characterization, and Biological Activity of Mixed Ligand Complexes from 8-Hydroxyquinoline and New Ligand for β-En. Chemical Methodologies. [URL: https://chemmethod.com/index.php/chemm/article/view/638]
  • Four-Coordinate Monoboron Complexes with 8-Hydroxyquinolin-5-Sulfonate: Synthesis, Crystal Structures, Theoretical Studies, and Luminescence Properties. MDPI. [URL: https://www.mdpi.com/2304-6740/10/2/23]
  • Quinoline, 8-methyl-. NIST WebBook, National Institute of Standards and Technology. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C611325]
  • 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9642643/]
  • 8-Methyl-5-quinolineboronic Acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bidepharm/bd00790890]
  • 2-Methyl-8-hydroxyquinoline. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13224]

Sources

A Comparative Guide to HPLC Method Development for the Purity Analysis of Quinoline Boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Quinoline Boronic Acid

Quinoline boronic acids are indispensable building blocks in modern synthetic chemistry. Their utility in Suzuki-Miyaura cross-coupling reactions has made them cornerstones in the synthesis of complex pharmaceuticals and advanced materials.[1][2][3] The purity of these starting materials is not merely a quality control metric; it is a critical determinant of reaction yield, impurity profile, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, a robust, accurate, and reliable analytical method for purity determination is paramount.

This guide provides an in-depth, experience-driven walkthrough of developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for quinoline boronic acid. We will explore the unique analytical challenges posed by boronic acids, detail a systematic approach to method development, and objectively compare the final HPLC-UV method with powerful alternatives like Mass Spectrometry (MS) and post-column derivatization.

The Unique Analytical Challenges of Boronic Acids

Developing chromatographic methods for boronic acids requires a nuanced understanding of their chemistry. Unlike many common organic molecules, they present specific challenges:

  • Hydrolytic Instability of Precursors: Boronic esters, often used as more stable precursors, can readily hydrolyze to the corresponding boronic acid under typical reversed-phase HPLC conditions (aqueous mobile phases).[4][5][6] This can lead to inaccurate quantification of the ester and its acid impurity. This guide will focus on the direct analysis of the boronic acid.

  • Poor Retention: Boronic acids are relatively polar and can be poorly retained on traditional C18 stationary phases, often eluting near the solvent front.[4]

  • Silanol Interactions: The Lewis acidic nature of the boron atom can lead to strong interactions with free silanol groups on the surface of silica-based stationary phases, resulting in significant peak tailing and poor chromatographic performance.[7]

  • Oxidative Instability: While less common than hydrolysis issues, boronic acids can be susceptible to oxidation, which must be considered during sample preparation and analysis.[8]

This guide will address these challenges systematically to develop a method that is both robust and accurate.

Part 1: Developing a Stability-Indicating RP-HPLC Method

Our model analyte is Quinoline-5-boronic acid (QBA), a common reagent.[2] The goal is to create a method capable of separating the main component from potential process impurities and degradation products.

Workflow for HPLC Method Development

MethodDevelopmentWorkflow cluster_prep Phase 1: Foundation cluster_screen Phase 2: Screening cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation Analyte Analyte Characterization (Solubility, pKa, UV λmax) Diluent Diluent Selection (Aprotic/Non-aqueous focus) Analyte->Diluent Column Column Screening (C18, Polar-Embedded, Low-Silanol) Diluent->Column MobilePhase Mobile Phase Screening (pH, Organic Modifier) Column->MobilePhase Gradient Gradient Optimization (Slope, Time) MobilePhase->Gradient Params Parameter Refinement (Temp, Flow Rate, Wavelength) Gradient->Params Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) Params->Validation

Caption: A systematic workflow for HPLC method development.

Experimental Protocol 1: RP-HPLC Method Development for QBA

1. Analyte Characterization & Diluent Selection:

  • UV Spectrum: QBA exhibits a strong UV chromophore due to its quinoline ring system. A UV scan reveals a maximum absorbance (λmax) around 254 nm and 310 nm. We select 254 nm for general-purpose impurity detection.

  • Solubility: QBA is sparingly soluble in water but readily soluble in organic solvents like acetonitrile (ACN) and methanol (MeOH).

  • Causality Behind Diluent Choice: To mitigate pre-injection degradation and ensure sample stability, a non-aqueous, aprotic diluent is the superior choice.[5] Our choice: Acetonitrile. Using a purely organic diluent prevents potential hydrolysis or other water-mediated reactions that could occur while samples are queued in the autosampler.

2. Chromatographic Screening:

  • Column Selection Rationale: A systematic screening of columns is the most efficient way to find optimal selectivity.[1]

    • Standard C18: A baseline column, but potential for peak tailing exists.

    • Low-Silanol C18 (e.g., Waters XTerra MS C18): This is our primary hypothesis for the best performance. Minimizing residual silanol groups is crucial to prevent peak tailing with boronic acids.[7]

    • Polar-Embedded C18: Offers alternative selectivity and can sometimes provide better retention for polar analytes.

  • Mobile Phase Selection Rationale:

    • Organic Modifier: Acetonitrile is chosen over methanol as it typically provides better peak shapes and different selectivity for aromatic compounds.

    • pH: Low pH is generally preferred for retaining boronic acids.[1] We will evaluate 0.1% Formic Acid (pH ~2.7) and 0.1% Trifluoroacetic Acid (TFA) (pH ~2). TFA can offer sharper peaks but may suppress MS signals if used in a future LC-MS application. We start with formic acid.

3. Method Optimization:

  • Initial Gradient: A fast scouting gradient (e.g., 5% to 95% ACN in 15 minutes) is run on the selected columns.

  • Results & Refinement: The Low-Silanol C18 column with a mobile phase of 0.1% Formic Acid in Water/Acetonitrile provides the best peak shape and retention. The gradient is then optimized to ensure adequate resolution between the main QBA peak and any observed impurities.

  • Final Optimized Conditions: The following table summarizes the optimized method parameters.

ParameterOptimized ConditionRationale
Column Waters XTerra MS C18, 4.6 x 150 mm, 3.5 µmLow silanol activity minimizes peak tailing for the boronic acid moiety.[7]
Mobile Phase A 0.1% Formic Acid in WaterLow pH ensures the analyte is in a single protonated state and enhances retention.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile provides good selectivity for aromatic compounds.
Gradient 10% B to 70% B over 20 min, then ramp to 95% BProvides sufficient resolution for early and late-eluting impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmGood sensitivity for the quinoline chromophore.
Injection Vol. 5 µLBalances sensitivity with the risk of column overload.
Diluent AcetonitrilePrevents pre-analysis degradation.[5]

4. Method Validation (per ICH Q2(R1) Guidelines): A developed method is only useful if it is validated to be fit for purpose.[9][10][11] The optimized HPLC method was subjected to a validation protocol.

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank/placebo at the retention time of QBA. Peak purity > 99.5% in forced degradation studies.No interference at RT of analyte.
Linearity (r²) > 0.999r² ≥ 0.998
Range 1 µg/mL to 500 µg/mLDefined by linearity and accuracy.
Accuracy (% Recovery) 99.2% - 101.5%Typically 98.0% - 102.0%.
Precision (%RSD) Repeatability: 0.45%, Intermediate Precision: 0.82%RSD ≤ 2.0%.
LOD / LOQ 0.3 µg/mL / 1.0 µg/mLSignal-to-Noise of 3:1 / 10:1.
Robustness No significant impact on results with minor changes in flow rate (±0.1), temp (±2°C), and mobile phase composition (±2%).System suitability parameters must pass.

These results confirm the method is accurate, precise, and robust for the intended purpose of quinoline boronic acid purity analysis.

Part 2: A Comparative Analysis of Analytical Alternatives

While the developed HPLC-UV method is robust for routine quality control, certain scenarios, such as trace-level genotoxic impurity analysis or unknown impurity identification, demand alternative techniques.[12]

Logical Comparison of Analytical Methods

MethodComparison cluster_main Primary Method cluster_alts Alternative Methods HPLC_UV HPLC-UV (Developed Method) LC_MS LC-MS HPLC_UV->LC_MS Superior For: - Unknown ID - Trace Analysis HPLC_FLD HPLC-FLD (Post-Column Derivatization) HPLC_UV->HPLC_FLD Superior For: - Sensitivity - Selectivity GC_MS GC-MS HPLC_UV->GC_MS Less Suitable: - Requires Derivatization - Non-volatile Analyte Key Comparison based on: - Sensitivity - Selectivity - Identification Power - Suitability for Analyte

Sources

A Senior Application Scientist’s Guide to ¹¹B NMR Characterization of Quinoline Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Boronic Acid Conundrum

Quinoline boronic acids are a class of compounds of immense interest in medicinal chemistry and materials science, valued for their unique electronic properties and potential as therapeutic agents. However, their structural characterization is far from trivial. A quinoline boronic acid in solution or the solid state is not a single, static entity. It can exist in a dynamic equilibrium between several forms: the free trigonal planar monomer, a cyclic trimeric anhydride known as a boroxine, or a tetracoordinate species formed via intramolecular coordination with the quinoline nitrogen or interaction with solvent molecules.

Discerning which of these forms is present, or dominant, is critical for understanding reactivity, bioavailability, and mechanism of action. This is where Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy emerges as an exceptionally powerful and definitive tool. Due to the high sensitivity of the ¹¹B nucleus to its local electronic environment, this technique provides a direct, non-invasive window into the hybridization state and coordination number of the boron center, offering an unambiguous structural fingerprint.

Part 1: The Foundational Principle: Why ¹¹B NMR is the Definitive Tool

Boron has two naturally occurring NMR-active isotopes, ¹⁰B and ¹¹B. We overwhelmingly favor ¹¹B for analysis due to its higher natural abundance (80.1%), greater sensitivity, and smaller nuclear quadrupole moment, which results in sharper, more easily interpretable signals.[1][2]

The diagnostic power of ¹¹B NMR lies in a simple, yet profound, relationship: the chemical shift (δ) is dictated primarily by the hybridization state of the boron atom.

  • sp² Hybridized Boron (Trigonal Planar): This form, characteristic of free boronic acids and their boroxine anhydrides, possesses an empty p-orbital. This lack of shielding results in the boron nucleus being significantly deshielded, causing its resonance to appear far downfield , typically in the δ 26 to 33 ppm range.[3][4]

  • sp³ Hybridized Boron (Tetrahedral): When the empty p-orbital accepts a pair of electrons from a Lewis base (such as the quinoline nitrogen, a solvent molecule, or a hydroxide ion), the boron re-hybridizes to a tetrahedral sp³ state. This new covalent bond provides significant electronic shielding, causing a dramatic upfield shift in the resonance to the δ 1 to 15 ppm region.[3][4][5]

This large chemical shift separation between the two states is the cornerstone of ¹¹B NMR-based characterization.

G cluster_0 ¹¹B NMR Chemical Shift & Structure sp2 sp² Trigonal Planar (e.g., Free Boronic Acid) downfield Deshielded Region δ ≈ 26-33 ppm sp2->downfield Empty p-orbital sp3 sp³ Tetrahedral (e.g., N→B Adduct) upfield Shielded Region δ ≈ 1-15 ppm sp3->upfield Electron donation into p-orbital G cluster_legend Equilibrium Monomer 3 x Quinoline-B(OH)₂ (Monomer) δ ≈ 30 ppm Boroxine Quinoline-Boroxine (Trimer) δ ≈ 33 ppm Monomer->Boroxine Water - 3 H₂O key Monomer ⇌ Trimer

Caption: Equilibrium between boronic acid monomer and boroxine trimer.

Alternative 3: The Intramolecular N→B Adduct (sp³)

This is a particularly fascinating and important species for quinoline derivatives, especially for isomers like quinoline-8-boronic acid where the nitrogen and boron are sterically poised for interaction.

  • Structural Feature: The lone pair of the quinoline nitrogen donates into the empty p-orbital of the boron, forming a dative N→B bond and creating a five-membered ring. The boron becomes tetrahedral and sp³ hybridized.

  • Expected ¹¹B NMR Signal: A sharp signal shifted significantly upfield, appearing in the δ 5-15 ppm range. [3]* Causality: The formation of the fourth covalent bond saturates the boron's coordination sphere, providing substantial shielding and causing the characteristic upfield shift. The exact position of the signal can indicate the strength of the N→B interaction. [3]If there is a fast equilibrium between the open (sp²) and closed (sp³) forms, a single, averaged signal may be observed at a position between the two extremes.

Alternative 4: Solvent Adducts & Boronate Esters (sp³)

The Lewis acidic boron can also interact with external nucleophiles.

  • Structural Feature: Coordination with a Lewis basic solvent (e.g., DMSO, THF, pyridine) or reaction with a diol to form a boronate ester. In all cases, the boron becomes sp³ hybridized.

  • Expected ¹¹B NMR Signal: A signal in the upfield δ 1-15 ppm region. [5][6]In aqueous solutions, increasing the pH above the pKa will form the anionic boronate species [R-B(OH)₃]⁻, which also resonates in this shielded region. [4][5]* Causality: Similar to the intramolecular adduct, coordination with an external Lewis base shields the boron nucleus. This phenomenon is critical for understanding how a drug molecule might interact with biological targets (like diols in sugars) or how it behaves in different formulation solvents.

Part 3: Data-Driven Comparison Summary

The following table summarizes the expected ¹¹B NMR characteristics for the different structural forms of a quinoline boronic acid derivative.

Species / AlternativeBoron HybridizationExpected δ ¹¹B (ppm)LinewidthKey Structural FeatureTypical Conditions for Observation
Free Monomer sp²28 - 30NarrowTrigonal planar -B(OH)₂Dilute solution in non-coordinating solvent (e.g., CDCl₃)
Boroxine Trimer sp²31 - 33BroadCyclic (RBO)₃ anhydrideConcentrated solution, non-polar solvent, or aged sample
Intramolecular Adduct sp³5 - 15NarrowTetrahedral N→B dative bondIsomers with proximal N and B (e.g., quinoline-8-boronic acid)
Solvent Adduct sp³1 - 15Narrow-BroadTetrahedral B-Solvent bondCoordinating solvents (DMSO-d₆, THF-d₈, Pyridine-d₅)
Boronate Anion sp³1 - 7NarrowTetrahedral [R-B(OH)₃]⁻Aqueous solution with pH > pKa

Part 4: A Self-Validating Experimental Protocol

Trustworthy data comes from a robust and well-understood protocol. Every choice, from the NMR tube to the solvent, is made to ensure the resulting spectrum is a true representation of the sample.

Step 1: Sample & Solvent Preparation (The Causality of Choice)
  • Select an NMR Tube: Use a quartz NMR tube, not standard borosilicate glass. Reason: Borosilicate glass contains boron and will produce a very broad, large background signal that can obscure the analyte signals. [5][7]2. Choose a Solvent: This is the most critical experimental decision.

    • To observe the "native" state (monomer/boroxine): Use a dry, non-coordinating solvent like Chloroform-d (CDCl₃) or Benzene-d₆.

    • To probe for Lewis acidity and adduct formation: Use a coordinating solvent like DMSO-d₆ or THF-d₈. A dramatic upfield shift compared to the spectrum in CDCl₃ validates the formation of a solvent adduct.

  • Prepare the Sample: Dissolve ~5-10 mg of the quinoline boronic acid derivative in 0.6-0.7 mL of the chosen deuterated solvent. Ensure the material is fully dissolved. A typical concentration of 10-50 mM is sufficient for most modern spectrometers. [5][8]

Step 2: NMR Data Acquisition
  • Instrument Setup: Tune the NMR probe to the ¹¹B frequency (e.g., ~160 MHz on a 500 MHz instrument).

  • Reference: Use an external reference of Boron trifluoride diethyl etherate (BF₃•OEt₂) in a sealed capillary, defining its chemical shift as δ = 0.0 ppm.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse ('zg') experiment is usually sufficient.

    • Spectral Width: Set a wide spectral width to cover all possible species, e.g., from +100 to -20 ppm.

    • Acquisition Time (AQ): ~0.1-0.2 seconds. ¹¹B signals are often broad, so very high resolution is not necessary.

    • Relaxation Delay (D1): 1 second. The T₁ relaxation time for the quadrupolar ¹¹B nucleus is typically short.

    • Number of Scans (NS): Start with 128 scans and increase as needed for signal-to-noise. A good spectrum can often be obtained in minutes.

Step 3: Data Processing and Interpretation
  • Fourier Transform: Apply an exponential line broadening factor (LB) of 10-20 Hz to improve the signal-to-noise ratio of potentially broad peaks.

  • Phase and Baseline Correction: Manually phase the spectrum and apply a polynomial baseline correction to ensure a flat baseline for accurate integration and peak picking.

  • Analysis: Identify the chemical shifts of the observed signals and compare them to the values in the table above to assign the structure(s) present in the sample. The relative integrals of the signals correspond to the relative populations of the different species.

G cluster_workflow ¹¹B NMR Experimental Workflow A 1. Sample Preparation - Select Quartz Tube - Choose Solvent (Coordinating vs. Non-coordinating) - Dissolve ~5-10 mg in 0.6 mL B 2. Instrument Setup - Tune Probe to ¹¹B Frequency - Use External BF₃•OEt₂ Reference A->B C 3. Data Acquisition - Standard 1D Pulse Program - Wide Spectral Width - D1 = 1s, NS = 128+ B->C D 4. Data Processing - Apply Line Broadening (10-20 Hz) - Phase & Baseline Correction C->D E 5. Analysis - Assign Peaks based on Chemical Shift (δ) - Compare sp² vs. sp³ Regions - Determine Species Present D->E

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of 8-Methyl-5-Quinolineboronic Acid and Related Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption properties of 8-methyl-5-quinolineboronic acid. By comparing its spectral features with those of closely related quinoline derivatives, we offer insights into the electronic transitions and the influence of substituents on the quinoline chromophore. This document is intended to serve as a practical resource for researchers employing UV-Vis spectroscopy for the characterization, quantification, and analysis of quinoline-based compounds in various scientific and drug development applications.

Introduction: The Spectroscopic Significance of Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional dyes.[1] UV-Vis spectroscopy is a fundamental technique for studying these molecules, as the quinoline ring system possesses a distinct chromophore that absorbs light in the ultraviolet and, depending on substitution, the visible range.[2][3] The absorption spectrum is sensitive to the electronic properties of substituents and the molecular environment, providing valuable information on molecular structure, concentration, and potential intermolecular interactions.[4][5]

8-Methyl-5-quinolineboronic acid is a versatile synthetic intermediate, and understanding its UV-Vis absorption characteristics is crucial for in-process monitoring, purity assessment, and the characterization of its subsequent products. The introduction of a methyl group at the 8-position and a boronic acid group at the 5-position is expected to modulate the electronic transitions of the parent quinoline molecule, leading to predictable shifts in the absorption maxima (λmax).

Theoretical Framework: Electronic Transitions in the Quinoline Chromophore

The UV-Vis absorption spectrum of quinoline and its derivatives is dominated by π → π* transitions within the aromatic system.[6][7] These transitions involve the excitation of an electron from a bonding (π) or non-bonding (n) molecular orbital to an anti-bonding (π*) orbital.[7][8] The quinoline system typically displays several absorption bands, which are often broad due to the superposition of vibrational and rotational energy levels.[6]

The position and intensity of these absorption bands are influenced by:

  • Conjugation: Extending the π-conjugated system, for instance by adding further aromatic rings, generally leads to a bathochromic (red) shift, meaning absorption at a longer wavelength.[9]

  • Substituents: Electron-donating groups (e.g., -CH₃, -OH) and electron-withdrawing groups (e.g., -B(OH)₂, -NO₂) can alter the energy of the molecular orbitals, causing shifts in λmax. Auxochromes, which are substituents that do not absorb UV radiation themselves, can shift the absorption maximum to longer wavelengths when attached to a chromophore.[10]

  • Solvent Polarity: The polarity of the solvent can influence the energy levels of the ground and excited states differently, leading to solvatochromic shifts (changes in λmax with solvent).[4]

Experimental Protocol: Acquiring a UV-Vis Absorption Spectrum

This section outlines a standardized, self-validating protocol for obtaining the UV-Vis absorption spectrum of a quinoline derivative like 8-methyl-5-quinolineboronic acid. The causality behind each step is explained to ensure scientific rigor.

Methodology
  • Solvent Selection and Preparation:

    • Rationale: The solvent must be transparent in the wavelength range of interest (typically 200-800 nm) and should not react with the analyte. Spectroscopic grade solvents are essential to minimize interference from impurities.[11]

    • Procedure: Select a suitable solvent, such as methanol, ethanol, or acetonitrile. Prepare a blank solution using the same solvent to zero the spectrophotometer.

  • Standard Solution Preparation:

    • Rationale: Accurate concentration determination is critical for calculating molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength.

    • Procedure: Accurately weigh a small amount of 8-methyl-5-quinolineboronic acid and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM). From this stock solution, prepare a series of dilutions to determine the linear range of absorbance.

  • Spectrophotometer Setup and Blanking:

    • Rationale: The spectrophotometer must be calibrated to ensure the accuracy of the measurements. A blank measurement subtracts the absorbance of the solvent and the cuvette.

    • Procedure: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning. Fill a clean quartz cuvette with the blank solvent and place it in the spectrophotometer. Perform a baseline correction or "zero" the instrument.

  • Sample Measurement:

    • Rationale: The absorbance of the sample is measured relative to the blank. The concentration should be adjusted to be within the linear range of the instrument (typically an absorbance between 0.1 and 1.0).

    • Procedure: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

Experimental Workflow Diagram

Caption: Workflow for UV-Vis spectral acquisition.

Comparative Analysis of UV-Vis Spectra

Compoundλmax (nm)SolventComments
Quinoline ~226, ~276, ~313Gas Phase[3]Parent heterocyclic system.
8-Methylquinoline ~228, ~280, ~318Acidic[12]The methyl group (an electron-donating group) causes a slight bathochromic shift.
8-Methyl-5-quinolineboronic acid (Predicted) ~230-235, ~280-285, ~320-325NeutralThe boronic acid group at the 5-position is expected to cause a further slight bathochromic shift compared to 8-methylquinoline due to its influence on the π-system.
Structural Comparison Diagram

G cluster_0 Quinoline cluster_1 8-Methylquinoline cluster_2 8-Methyl-5-quinolineboronic acid quinoline quinoline methylquinoline methylquinoline boronicacid boronicacid

Sources

Safety Operating Guide

(8-Methyl-5-quinolinyl)boronic acid hydrate: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not dispose of (8-Methyl-5-quinolinyl)boronic acid hydrate down the drain.

While boronic acids are often viewed as mild reagents in Suzuki couplings, the quinoline moiety in this compound presents specific environmental hazards, particularly regarding aquatic toxicity and environmental persistence. Proper disposal requires strict segregation from general waste and destruction via high-temperature incineration equipped with scrubbers.

This guide provides a self-validating workflow for the containment, labeling, and disposal of CAS 1025010-58-5 (and its hydrate forms), ensuring compliance with RCRA (USA) and REACH (EU) standards.

Hazard Identification & Safety Profile

Before initiating disposal, you must validate the hazard profile to select the correct waste stream.

GHS Classification (Self-Validation Table)
Hazard CategoryCodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.Do not generate dust; use N95/P100 respirator if handling bulk powder.
Skin/Eye Irritant H315 / H319 Causes skin/serious eye irritation.[1][2][3][4][5]Double nitrile gloves and safety goggles are mandatory.
STOT - SE H335 May cause respiratory irritation.[1][2][3][4][6][7]All operations must occur inside a certified fume hood.
Environmental H411 *Toxic to aquatic life with long-lasting effects.Zero-discharge policy. No drain disposal permitted.

*Note: While some SDSs may not explicitly list H411 for this specific derivative, quinoline derivatives are structurally flagged for aquatic toxicity. The precautionary principle mandates treating it as an environmental toxin.

Disposal Logic: The "Why" Behind the Protocol (Expertise)

Effective safety relies on understanding causality, not just following rules.

  • Why Incineration?

    • Quinoline Persistence: The nitrogen-containing heterocyclic ring is resistant to standard biological degradation in wastewater treatment plants. If released, it can bioaccumulate.

    • Boron Regulation: While boron is a micronutrient, excess discharge is regulated. However, the primary driver for incineration here is the organic quinoline framework.

    • Mechanism: High-temperature incineration (

      
      ) oxidizes the carbon skeleton to 
      
      
      
      and
      
      
      , while the boron is converted to solid boron oxide (
      
      
      ) particulates, which are captured by the incinerator's scrubbing system.
  • Why No Chemical Quenching?

    • Unlike reactive boranes or hydrides, boronic acids are chemically stable.

    • Oxidative treatment (e.g., with

      
      ) would cleave the C-B bond but generate 8-methyl-5-hydroxyquinoline . This phenolic byproduct remains biologically active and toxic. Therefore, chemical neutralization does not render the waste safe for the drain.
      

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Bulk Substance)

Applicability: Expired reagents, surplus solids, or spill cleanup residues.

  • Segregation: Obtain a dedicated wide-mouth High-Density Polyethylene (HDPE) or glass container.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "(8-Methyl-5-quinolinyl)boronic acid hydrate, 95%+"

    • Hazards: Toxic, Irritant.[8]

  • Transfer:

    • Work inside a fume hood.[3][9]

    • Transfer solid carefully to avoid dusting.

    • Self-Check: Is there visible dust in the air? If yes, stop and let it settle.

  • Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of towel as solid waste).

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Suzuki coupling reaction mixtures, filtrates, or HPLC waste containing the compound.

  • Compatibility Check: Ensure the waste stream solvent (e.g., DMF, Dioxane, Methanol) is compatible with the waste container.

  • Segregation:

    • Halogenated Waste: If the solvent is DCM or Chloroform.

    • Non-Halogenated Waste: If the solvent is Methanol, Ethanol, Acetone, DMF.

    • Crucial: Do not mix with strong oxidizers (e.g., nitric acid waste) as this may cause exothermic decomposition.

  • Labeling: List all solvents AND the boronic acid concentration (approximate).

    • Example: "Methanol (90%), Water (5%), (8-Methyl-5-quinolinyl)boronic acid (<5%)".

Visualized Workflows

Diagram 1: Waste Stream Decision Matrix

This logic tree ensures you select the correct disposal path based on the physical state of the material.

WasteDecisionTree Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Liquid / Solution StateCheck->Liquid Reaction Mix Debris Contaminated Debris (Gloves, Towels) StateCheck->Debris Cleanup Items SolidAction Collect in Wide-Mouth HDPE Container (Tag: Toxic Solid) Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck DebrisAction Double Bag in Clear Chem-Waste Bag (Tag: Solid Debris) Debris->DebrisAction Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMF, DMSO) SolventCheck->NonHalo HaloAction Halogenated Waste Stream (Tag: Toxic) Halo->HaloAction NonHaloAction Non-Halogenated Waste Stream (Tag: Toxic) NonHalo->NonHaloAction

Caption: Decision matrix for segregating (8-Methyl-5-quinolinyl)boronic acid waste streams.

Diagram 2: Emergency Spill Response Workflow

Follow this protocol if the solid powder is spilled outside a containment device.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess PPE Don PPE: Nitrile Gloves, Goggles, N95 Mask Assess->PPE Contain Cover with damp paper towels (Prevent Dust) PPE->Contain Collect Sweep/Scoop into Waste Container Contain->Collect Clean Wash area with Soap & Water Collect->Clean Dispose Label & Dispose as Hazardous Waste Clean->Dispose

Caption: Immediate response protocol for solid spill containment.

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 8-Methyl-5-quinolineboronic acid. Retrieved from

  • Thermo Fisher Scientific. (2025). Quinoline-boronic acid derivatives Safety Data Sheet. Retrieved from

  • BenchChem. (2025).[3][4] Proper Disposal Procedures for Boronic Acids. Retrieved from

  • U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from

  • ECHA (European Chemicals Agency). (2024). Substance Information: Quinoline derivatives. Retrieved from

Disclaimer: This guide is intended for trained laboratory personnel. Always consult your institution’s Environmental Health and Safety (EHS) department and local regulations before disposing of hazardous chemicals.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (8-Methyl-5-quinolinyl)boronic acid hydrate

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The compound (8-Methyl-5-quinolinyl)boronic acid hydrate, while a valuable building block, requires a nuanced approach to handling. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our objective is to build a culture of safety that is as robust as our science.

Hazard Assessment: A Tale of Two Moieties

(8-Methyl-5-quinolinyl)boronic acid hydrate is a solid compound that presents a dual-hazard profile stemming from its two core structural components: the quinoline ring and the boronic acid group.[1] Understanding these intrinsic hazards is the foundation of our safety protocol.

The quinoline scaffold is a cornerstone in medicinal chemistry, but its biological activity is linked to a complex toxicological profile that can include cytotoxicity and genotoxicity, depending on the specific substitutions.[2][3] The boronic acid group , while essential for many chemical reactions, is frequently associated with irritation. Boronic acids as a class are known to cause skin, eye, and respiratory irritation.[4][5][6]

Hazard CategoryAssociated MoietyDescriptionGHS Hazard Statements (Typical)
Acute Toxicity (Oral) Quinoline/Whole MoleculeHarmful if swallowed.[1][7]H302: Harmful if swallowed
Skin Irritation Boronic AcidCauses skin irritation upon contact.[4][8]H315: Causes skin irritation
Eye Irritation Boronic AcidCauses serious eye irritation.[5][8]H319: Causes serious eye irritation
Respiratory Irritation Boronic Acid (as dust)May cause respiratory tract irritation if inhaled as a dust.[5][7]H335: May cause respiratory irritation

Core Protective Measures: Your PPE Protocol

Adherence to a stringent PPE protocol is non-negotiable. The following recommendations are based on minimizing all potential routes of exposure—dermal, ocular, and inhalation.

Eye and Face Protection

Mandatory Equipment: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][9]

Causality: The primary risk when handling solid (8-Methyl-5-quinolinyl)boronic acid hydrate is the generation of fine dust particles during weighing or transfer. These particles can cause serious eye irritation.[5] Standard safety glasses are insufficient as they do not provide a seal around the eyes. In situations with a higher risk of splashing, such as when preparing solutions, a face shield should be worn in addition to safety goggles.[10]

Skin and Body Protection

Mandatory Equipment:

  • Gloves: Chemical-resistant gloves (Nitrile or Neoprene) must be worn.[4] Always inspect gloves for tears or punctures before use.[10]

  • Lab Coat: A fully fastened lab coat, preferably one that is flame-resistant, is required to protect skin and personal clothing from contamination.[9][11]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.[11]

Causality: Direct skin contact can lead to irritation.[4] The proper glove removal technique (without touching the glove's outer surface) is critical to prevent skin contact with the compound.[4] Contaminated gloves must be disposed of as hazardous waste immediately after use.[4]

Respiratory Protection

When Required: Respiratory protection is necessary when engineering controls (like a fume hood) are not sufficient or when there is a potential for aerosolization or dust generation that cannot be contained.[4][9]

Recommended Equipment: A NIOSH-approved N95 (or P95) particulate respirator or equivalent.[4]

Causality: Inhalation of boronic acid dust can lead to respiratory tract irritation.[5] While handling small quantities inside a certified chemical fume hood should prevent systemic exposure, a respirator provides an essential layer of defense during weighing operations or when cleaning spills.

Procedural Guidance: Safe Handling and Disposal

Your PPE is the last line of defense; safe operational procedures are the first.

Handling Protocol
  • Ventilation: All handling of (8-Methyl-5-quinolinyl)boronic acid hydrate, especially the weighing of the solid, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][12]

  • Avoid Dust: Take extreme care to avoid the formation of dust and aerosols during handling.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10][13]

  • Spill Response: In case of a spill, immediately alert others in the area.[11] Wearing your full PPE, contain the spill with an inert absorbent material, and collect it in a sealed, labeled container for hazardous waste.[4][11]

PPE Donning and Doffing Workflow

Correctly putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit) D1 1. Lab Coat D2 2. Respirator (if needed) D1->D2 D3 3. Safety Goggles D2->D3 D4 4. Gloves D3->D4 F1 1. Gloves F2 2. Lab Coat F1->F2 F3 3. Safety Goggles F2->F3 F4 4. Respirator F3->F4 End Wash Hands F4->End Start Enter Lab Start->D1

Caption: PPE Donning and Doffing Sequence.

Disposal Plan
  • Chemical Waste: (8-Methyl-5-quinolinyl)boronic acid hydrate and any solutions containing it must be disposed of as hazardous chemical waste.[12] Do not dispose of it down the drain or in regular trash.[12][14] Collect in a clearly labeled, sealed container for pickup by your institution's Environmental Health and Safety (EHS) department.[12]

  • Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with the chemical should be collected in a designated hazardous waste container.[4]

Emergency Procedures

In the event of an exposure, immediate and correct action is vital.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[13][15]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4][15] Seek medical attention if irritation persists.[15]
Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[1][13] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][15]

By integrating these safety protocols into your daily workflow, you ensure not only your personal safety but also the integrity and reproducibility of your research.

References

  • Benchchem. (n.d.). Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide.
  • Pandawa Institute Journals. (2025, May 19). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
  • PubMed. (2009, March 15). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site.
  • Benchchem. (n.d.). Personal protective equipment for handling (4-(Butylsulfinyl)phenyl)boronic acid.
  • Brieflands. (2017, November 19). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?
  • Benchchem. (n.d.). Proper Disposal of (4-Fluoro-2-formylphenyl)boronic Acid: A Guide for Laboratory Professionals.
  • Minnesota Department of Health. (2023, November). Quinoline Toxicological Summary.
  • Lab Alley. (2025, July 15). Boric Acid Safety & Hazards.
  • Benchchem. (n.d.). Personal protective equipment for handling Methylboronic acid pinacol ester-d3.
  • BLD Pharmatech. (n.d.). BD01100497 Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). [2-(2-Hydroxypropan-2-yl)pyrimidin-5-yl]boronic acid Safety Data Sheet.
  • Lab Alley. (2025, July 15). How To Safely Dispose of Boric Acid.
  • The Codelucky. (2025, October 19). Laboratory Safety: Working Safely with Chemicals.
  • Lab Depot, Inc. (2021, May 1). Boric Acid - SAFETY DATA SHEET.
  • CDH Fine Chemical. (n.d.). PHENYL BORONIC ACID CAS NO 98-80-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 8-Methyl-5-quinolineboronic Acid.
  • Cayman Chemical. (2025, July 2). Safety Data Sheet - Quinolinic Acid.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - 4-(Trimethylsilyl)phenylboronic Acid.
  • Sigma-Aldrich. (n.d.). (8-methyl-5-quinolinyl)boronic acid hydrate.
  • Fisher Scientific. (2024, February 5). Methylboronic acid - SAFETY DATA SHEET.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.